molecular formula C11H9NO3 B010043 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde CAS No. 101382-55-2

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Cat. No.: B010043
CAS No.: 101382-55-2
M. Wt: 203.19 g/mol
InChI Key: VUKFTGRTRKQOKY-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKFTGRTRKQOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344904
Record name 2-hydroxy-7-methoxyquinoline-3-carbaldehyde
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101382-55-2
Record name 1,2-Dihydro-7-methoxy-2-oxo-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101382-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-7-methoxyquinoline-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of an N-arylacetamide precursor, followed by a Vilsmeier-Haack cyclization to form a key chloro-substituted quinoline intermediate, and culminating in a final hydrolysis step to yield the target molecule. This document furnishes detailed experimental protocols, tabulated quantitative data, and visualizations of the chemical pathway to facilitate its practical implementation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a three-step sequence:

  • Acetylation of 3-methoxyaniline: The synthesis begins with the acetylation of 3-methoxyaniline to produce the necessary precursor, N-(3-methoxyphenyl)acetamide.

  • Vilsmeier-Haack Reaction: This key step involves the cyclization and formylation of N-(3-methoxyphenyl)acetamide using a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield 2-chloro-7-methoxyquinoline-3-carbaldehyde.

  • Hydrolysis: The final step is the hydrolysis of the 2-chloro substituent to a hydroxyl group, affording the desired this compound. This product exists in tautomeric equilibrium with its more stable keto form, 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide

Reaction: 3-methoxyaniline is acetylated using acetic anhydride to form N-(3-methoxyphenyl)acetamide.

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3-methoxyphenyl)acetamide.

Step 2: Synthesis of 2-chloro-7-methoxyquinoline-3-carbaldehyde

Reaction: N-(3-methoxyphenyl)acetamide undergoes a Vilsmeier-Haack reaction to yield 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to form the Vilsmeier reagent.

  • To this reagent, add N-(3-methoxyphenyl)acetamide (1 equivalent) portion-wise, while maintaining the low temperature.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for approximately 4-10 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with constant stirring.

  • Neutralize the mixture with a cold aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from ethyl acetate to obtain 2-chloro-7-methoxyquinoline-3-carbaldehyde.[2]

Step 3: Synthesis of this compound

Reaction: The 2-chloro group of 2-chloro-7-methoxyquinoline-3-carbaldehyde is hydrolyzed to a hydroxyl group. The product will exist predominantly as the 2-oxo tautomer.[3]

Procedure:

  • In a round-bottom flask, suspend 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) in a mixture of acetic acid and water (e.g., 70% aqueous acetic acid).[4]

  • Add sodium acetate (1.2 equivalents) to the suspension.[1][3]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis pathway.

Table 1: Reaction Conditions and Yields

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)
13-methoxyaniline, Acetic anhydrideDichloromethane0 to RT2-4>90
2N-(3-methoxyphenyl)acetamidePOCl₃, DMF0-5 then 80-904-1060-80
32-chloro-7-methoxyquinoline-3-carbaldehydeAcetic acid, Water, Sodium acetateReflux2-670-90

Table 2: Spectroscopic Data for Key Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
N-(3-methoxyphenyl)acetamide 7.20 (t, 1H), 7.05 (s, 1H), 6.95 (d, 1H), 6.65 (d, 1H), 3.80 (s, 3H), 2.15 (s, 3H)168.5, 160.2, 139.5, 129.8, 112.5, 110.3, 105.9, 55.3, 24.5165.08
2-chloro-7-methoxyquinoline-3-carbaldehyde 10.5 (s, 1H, CHO), 8.6 (s, 1H, H-4), 7.78 (d, 1H, H-5), 7.5 (s, 1H, H-8), 7.3 (d, 1H, H-6), 4.0 (s, 3H, OCH₃)189.6, 163.2, 150.1, 147.9, 138.5, 129.8, 125.4, 122.1, 118.9, 107.3, 55.9221.02 (M+), 223.02 (M+2)
This compound Expected signals: ~11.5 (br s, 1H, OH/NH), ~10.2 (s, 1H, CHO), ~8.4 (s, 1H, H-4), ~7.6 (d, 1H, H-5), ~7.0-7.2 (m, 2H, H-6, H-8), ~3.9 (s, 3H, OCH₃)Expected signals: ~190 (CHO), ~162 (C=O), ~160 (C-O), ~145-105 (aromatic C), ~56 (OCH₃)203.06
Note: Spectroscopic data for the final product are predicted based on analogous structures and may vary depending on the solvent and instrument used.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Hydrolysis A 3-methoxyaniline B N-(3-methoxyphenyl)acetamide A->B Acetic anhydride DCM, 0°C to RT C 2-chloro-7-methoxyquinoline-3-carbaldehyde B->C 1. POCl₃, DMF, 0-5°C 2. Heat, 80-90°C D This compound C->D Acetic acid, H₂O Sodium acetate, Reflux

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow start Start step1 Step 1: Acetylation Mix 3-methoxyaniline and Acetic anhydride Stir at RT Work-up and Recrystallize start->step1 step2 Step 2: Vilsmeier-Haack Prepare Vilsmeier reagent Add N-(3-methoxyphenyl)acetamide Heat reaction mixture Quench and Purify step1->step2 step3 Step 3: Hydrolysis Reflux with Acetic Acid/NaOAc Precipitate in water Filter and Recrystallize step2->step3 end Final Product step3->end

Caption: A streamlined experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, with the CAS Number 101382-55-2, is a member of the quinoline family of heterocyclic compounds. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. These compounds are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The presence of hydroxyl, methoxy, and carbaldehyde functional groups on the quinoline scaffold of the title compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening. This technical guide aims to provide a comprehensive overview of the available physicochemical properties, synthetic methodologies, and characterization of this compound, while also acknowledging the current gaps in the literature.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Hydroxyquinoline-3-carbaldehyde[1]2-Methoxyquinoline-3-carbaldehyde[2]
Molecular Formula C₁₁H₉NO₃C₁₀H₇NO₂C₁₁H₉NO₂
Molecular Weight 203.19 g/mol 173.17 g/mol 187.19 g/mol
CAS Number 101382-55-2[3]91301-03-0139549-06-7
IUPAC Name 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde2-oxo-1,2-dihydroquinoline-3-carbaldehyde2-methoxyquinoline-3-carbaldehyde
Appearance Not ReportedSolidSolid
Melting Point Not ReportedNot ReportedNot Reported
Boiling Point Not ReportedNot ReportedNot Reported
Solubility Not ReportedNot ReportedNot Reported
pKa Not ReportedNot ReportedNot Reported

Note: The IUPAC name for the target compound reflects the more stable 2-quinolone tautomer.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic strategy involves a two-step process: the synthesis of a 2-chloroquinoline precursor via the Vilsmeier-Haack reaction, followed by its hydrolysis to the desired 2-hydroxyquinoline derivative.

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of quinoline synthesis, N-arylacetamides are common starting materials.

General Protocol:

  • Vilsmeier Reagent Formation: To a cooled (0-5 °C) solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.

  • Reaction with Acetanilide Derivative: The appropriate N-(methoxyphenyl)acetamide is added to the Vilsmeier reagent.

  • Cyclization and Formylation: The reaction mixture is heated (typically 60-90 °C) for several hours to effect cyclization and formylation.

  • Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude 2-chloro-7-methoxyquinoline-3-carbaldehyde.

  • Purification: The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Step 2: Hydrolysis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, including hydrolysis to the corresponding 2-hydroxy (or 2-quinolone) derivative. A literature precedent for similar transformations suggests that this can be achieved under acidic conditions, potentially enhanced by microwave irradiation.[4][5]

Proposed Protocol (Microwave-Assisted):

  • Reaction Setup: 2-Chloro-7-methoxyquinoline-3-carbaldehyde is dissolved in a mixture of acetic acid and a catalytic amount of sodium acetate in a microwave-safe vessel.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at a controlled temperature and power for a specified duration. Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

G A N-(methoxyphenyl)acetamide C 2-Chloro-7-methoxyquinoline-3-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (DMF, POCl₃) E This compound C->E Hydrolysis D Acetic Acid, Sodium Acetate (Microwave Irradiation)

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, the aldehyde proton, the methoxy group protons, and the N-H proton of the quinolone tautomer. The chemical shifts (δ) in ppm relative to TMS would likely be:

  • Aromatic Protons: 6.5 - 8.5 ppm (complex multiplet patterns).

  • Aldehyde Proton (-CHO): 9.5 - 10.5 ppm (singlet).

  • Methoxy Protons (-OCH₃): 3.8 - 4.2 ppm (singlet).

  • N-H Proton (quinolone tautomer): > 10 ppm (broad singlet).

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the quinolone ring, the carbon of the methoxy group, and the aromatic carbons. Expected chemical shift ranges are:

  • Aldehyde Carbonyl: 190 - 200 ppm.

  • Quinolone Carbonyl: 160 - 170 ppm.

  • Aromatic Carbons: 100 - 150 ppm.

  • Methoxy Carbon: 55 - 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies (in cm⁻¹) include:

  • O-H Stretch (hydroxy tautomer): 3200 - 3600 cm⁻¹ (broad).

  • N-H Stretch (quinolone tautomer): 3100 - 3500 cm⁻¹ (broad).

  • C-H Stretch (aromatic): 3000 - 3100 cm⁻¹.

  • C-H Stretch (aldehyde): 2700 - 2900 cm⁻¹.

  • C=O Stretch (aldehyde): 1680 - 1710 cm⁻¹.

  • C=O Stretch (quinolone): 1640 - 1680 cm⁻¹.

  • C=C and C=N Stretch (aromatic): 1450 - 1600 cm⁻¹.

  • C-O Stretch (methoxy): 1000 - 1300 cm⁻¹.

Mass Spectrometry

The mass spectrum (electron ionization, EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.19 g/mol ). Common fragmentation patterns for quinolines involve the loss of small molecules such as CO, HCN, and radicals like H• and CH₃•.

Biological Activity

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the quinoline scaffold is a well-established pharmacophore. Derivatives of 2-hydroxyquinoline-3-carbaldehyde have been investigated for a range of biological activities. For instance, some quinoline derivatives have been shown to act as kinase inhibitors, which are crucial in cancer therapy. The general structure-activity relationship (SAR) studies of quinoline-based compounds suggest that the nature and position of substituents on the quinoline ring play a critical role in their biological effects. The presence of a hydroxyl group at the 2-position and a methoxy group at the 7-position could potentially modulate the activity of the molecule, for example, by influencing its ability to form hydrogen bonds with biological targets.

Given the lack of specific data, a hypothetical workflow for screening the biological activity of this compound is presented below.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Synthesis of This compound B Purification & Structural Confirmation (NMR, MS, etc.) A->B C Primary Screening (e.g., Antiproliferative Assay) B->C Lead Compound D Secondary Screening (e.g., Kinase Inhibition Assay) C->D E Mechanism of Action Studies D->E F Animal Model Studies (e.g., Xenograft Model) E->F Promising Candidate G Toxicology & Pharmacokinetics F->G

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties and biological activities are currently lacking in the public domain, this guide has provided a comprehensive overview based on the established chemistry of related compounds. The outlined synthetic protocols and predicted spectroscopic data offer a valuable resource for researchers interested in synthesizing and characterizing this molecule. Further investigation into its biological properties is warranted to explore its therapeutic potential.

References

An In-depth Technical Guide to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Chemical Name: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Tautomeric Form: 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

CAS Number: 101382-55-2

Molecular Formula: C₁₁H₉NO₃

Structure:

The compound exists in tautomeric equilibrium between the hydroxy-quinoline and the quinolone forms. The quinolone form is generally more stable.

  • This compound:

    Chemical structure of this compound
    Figure 1: Chemical structure of the 2-hydroxy tautomer.
  • 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde:

    Chemical structure of 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
    Figure 2: Chemical structure of the 2-oxo tautomer.

Physicochemical Data

A summary of the key physicochemical properties for 7-Methoxy-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is presented in the table below.

PropertyValue
Molecular Weight 203.20 g/mol
Boiling Point 454°C
Density 1.348 g/cm³
Hazard Classification Irritant

Synthesis and Experimental Protocols

The synthesis of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is typically achieved through a two-step process. The first step involves the Vilsmeier-Haack cyclization of an appropriate N-arylacetamide to form a 2-chloro-3-formylquinoline intermediate. This is followed by hydrolysis to yield the final product.[1]

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a versatile method for the formylation and cyclization of electron-rich aromatic compounds.[2] In this synthesis, 4-methoxyacetanilide is the likely starting material, which undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide).

Experimental Protocol:

  • To a cooled (0-5°C) solution of N,N-dimethylformamide (DMF) (3 equivalents), slowly add phosphorus oxychloride (POCl₃) (15 equivalents) dropwise with continuous stirring, maintaining the temperature below 5°C.[3]

  • To this Vilsmeier reagent, add 4-methoxyacetanilide (1 equivalent) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 7-10 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated product, 2-chloro-7-methoxyquinoline-3-carbaldehyde, is collected by filtration, washed thoroughly with cold water, and dried.[3] The product can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The 2-chloro substituent of the quinoline ring is susceptible to nucleophilic substitution. Hydrolysis with an acid, such as acetic acid, replaces the chloro group with a hydroxyl group, leading to the formation of the more stable 2-oxo tautomer.[1][4]

Experimental Protocol:

  • Suspend the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate in a 70% aqueous solution of acetic acid.

  • Heat the mixture under reflux conditions. Microwave irradiation at 320 W can also be employed to accelerate the reaction.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture, and the product, 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, will precipitate.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product.

Spectroscopic Data

Predicted ¹H NMR (in CDCl₃):

  • Aldehydic proton (-CHO): A singlet between δ 10.0-10.5 ppm.

  • Aromatic protons (quinoline ring): Complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific shifts and coupling constants will be influenced by the positions of the methoxy and aldehyde groups.

  • Methoxy protons (-OCH₃): A singlet around δ 3.9-4.1 ppm.

  • N-H proton (quinolone form): A broad singlet, typically downfield.

Predicted ¹³C NMR (in CDCl₃):

  • Carbonyl carbon (-CHO): In the range of δ 190-195 ppm.

  • Quinolone carbonyl carbon (C=O): Around δ 160-165 ppm.

  • Aromatic carbons: Multiple signals in the δ 110-150 ppm region.

  • Methoxy carbon (-OCH₃): Around δ 55-60 ppm.

Predicted IR Spectroscopy (KBr pellet):

  • C=O stretching (aldehyde): A strong absorption band around 1690-1715 cm⁻¹.

  • C=O stretching (quinolone): A strong absorption band around 1650-1670 cm⁻¹.

  • C-O stretching (methoxy): A band around 1250 cm⁻¹.

  • Aromatic C=C and C-H stretching: Characteristic bands in their respective regions.

  • N-H stretching (quinolone): A broad band in the region of 3200-3400 cm⁻¹.

Predicted Mass Spectrometry (EI):

  • Molecular Ion (M⁺): An expected peak at m/z = 203, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of CO, CHO, and CH₃ from the parent molecule.

Applications in Drug Discovery and Medicinal Chemistry

Quinolone derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[6] While specific studies on the biological effects of this compound are limited, its structural motifs suggest potential applications in several areas:

  • Antimicrobial Agents: The quinolone core is famously associated with antibacterial drugs (e.g., fluoroquinolones). Derivatives of 2-quinolone have also been investigated for their antimicrobial properties.

  • Anticancer Agents: Many quinoline-based compounds have been developed as anticancer agents, acting through various mechanisms such as the inhibition of topoisomerases or tyrosine kinases.

  • Antioxidant Activity: The Schiff base derivatives of 2-oxo-quinoline-3-carbaldehydes have been synthesized and shown to possess significant antioxidant properties.[7]

  • Anti-inflammatory Agents: Certain quinoxaline derivatives, which share structural similarities, have been evaluated for their anti-inflammatory effects.[8]

The aldehyde functional group at the 3-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems, for further biological evaluation.[9]

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 4-Methoxyacetanilide 4-Methoxyacetanilide 2-Chloro-7-methoxyquinoline-3-carbaldehyde 2-Chloro-7-methoxyquinoline-3-carbaldehyde 4-Methoxyacetanilide->2-Chloro-7-methoxyquinoline-3-carbaldehyde Vilsmeier-Haack Reaction (POCl₃, DMF) 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 2-Chloro-7-methoxyquinoline-3-carbaldehyde->7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Hydrolysis (aq. Acetic Acid)

Synthesis of 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

References

A Technical Guide to the Solubility of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on inferred qualitative solubility in common organic solvents, derived from the analysis of synthetic and purification methodologies for structurally analogous compounds. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of solubility is presented, offering a practical framework for researchers to generate precise and reliable data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development activities involving this compound, facilitating formulation development, reaction optimization, and purification processes.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are known for their diverse biological activities and are core scaffolds in many pharmaceutical agents. The solubility of a compound is a critical physicochemical property that significantly influences its bioavailability, formulation, and route of administration in drug development. A thorough understanding of a compound's solubility in various solvents is paramount for its successful application in research and pharmaceutical development. This guide addresses the current knowledge gap regarding the solubility of this compound and provides practical methodologies for its determination.

Qualitative Solubility Analysis

For instance, the purification of a related compound, 7-methoxy-2-phenylquinoline-3-carbaldehyde, is effectively achieved using column chromatography with an ethyl acetate/hexane mixture, indicating good solubility in these solvents. Generally, quinoline and its derivatives are reported to be soluble in alcohols, ethers, and a majority of organic solvents.

The following table summarizes the inferred qualitative solubility of this compound in a range of common laboratory solvents.

SolventSolvent TypeInferred SolubilityRationale / Context
Ethyl Acetate Polar aproticSolubleCommonly used as a mobile phase component for chromatography and as a crystallization solvent for similar quinoline derivatives.
Hexane Non-polarSparingly Soluble to SolubleUsed in combination with more polar solvents for chromatography, suggesting some degree of solubility.
Ethanol Polar proticSolubleAlcohols are generally good solvents for quinoline derivatives.
Methanol Polar proticSolubleSimilar to ethanol, expected to be a good solvent.
Dichloromethane Polar aproticSolubleA common solvent for organic reactions and purification.
Acetone Polar aproticSolubleA versatile solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF) Polar aproticSolubleFrequently used as a solvent in the synthesis of quinoline derivatives, such as in the Vilsmeier-Haack reaction.[1]
Dimethyl Sulfoxide (DMSO) Polar aproticSolubleA strong aprotic solvent known for its ability to dissolve a wide range of compounds.
Water AqueousPoorly SolubleThe hydrophobic nature of the quinoline scaffold suggests low aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Procedure
  • Preparation of Solvent: Prepare the desired solvent or solvent mixture. For pH-dependent solubility studies, use appropriate buffer solutions.

  • Addition of Solute: Add an excess amount of solid this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

  • Addition of Solvent: Pipette a known volume of the selected solvent into the vial containing the solid compound.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a micropipette. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation of Solubility: Calculate the solubility of the compound in the chosen solvent, typically expressed in units of mg/mL or mol/L.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocol for solubility determination and a plausible synthetic workflow for the target compound.

Solubility_Determination_Workflow start Start: Prepare Solvents add_solute Add Excess Solid Compound to Vial start->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (e.g., 0.22 µm filter) settle->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end End: Report Solubility Data calculate->end Synthesis_Workflow start_material Substituted Acetanilide reaction Vilsmeier-Haack Reaction (Cyclization & Formylation) start_material->reaction vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) vilsmeier_reagent->reaction intermediate 2-Chloro-7-methoxyquinoline-3-carbaldehyde reaction->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Product purification->final_product

References

spectroscopic data (NMR, IR, MS) of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde (CAS No. 101382-55-2), a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. Furthermore, a detailed, plausible experimental protocol for its synthesis and characterization is provided to facilitate further research. The document includes structured data tables for clarity and a visual workflow diagram to illustrate the synthetic pathway.

Introduction

This compound, also known by its tautomeric name 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, belongs to the quinolone class of heterocyclic compounds. The quinoline scaffold is a core structure in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive carbaldehyde group at the 3-position, a hydroxyl/oxo group at the 2-position, and a methoxy group at the 7-position makes this molecule a versatile intermediate for the synthesis of more complex derivatives and potential drug candidates. This guide aims to provide a foundational resource for researchers working with this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for the dominant 2-quinolone tautomer in a typical NMR solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HN-H (amide)
~10.2s1H-CHO
~8.5s1HH-4
~7.8d1HH-5
~7.0dd1HH-6
~6.9d1HH-8
~3.9s3H-OCH₃

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~190.5C=O (aldehyde)
~162.0C-7
~160.0C=O (amide)
~145.0C-4
~140.0C-8a
~128.0C-5
~120.0C-3
~115.5C-6
~114.0C-4a
~101.0C-8
~56.0-OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadN-H stretch (amide)
~2850, ~2750WeakC-H stretch (aldehyde)
~1690StrongC=O stretch (aldehyde)
~1650StrongC=O stretch (amide, quinolone)
~1610, ~1580MediumC=C stretch (aromatic)
~1240StrongC-O stretch (asymmetric, aryl ether)
~1030MediumC-O stretch (symmetric, aryl ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueRelative IntensityAssignment
203High[M]⁺ (Molecular Ion)
175Medium[M - CO]⁺
174Medium[M - CHO]⁺
160Low[M - CHO - CH₃]⁺
146Medium[M - CO - NCH]⁺ or [M - CHO - CO]⁺

Experimental Protocols

Synthesis of this compound

The proposed synthesis involves a two-step process starting from 3-methoxyaniline. The first step is the formation of the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate via a Vilsmeier-Haack reaction, followed by acidic hydrolysis to yield the final product.[1]

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

  • Preparation of N-(3-methoxyphenyl)acetamide: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath. After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry to obtain N-(3-methoxyphenyl)acetamide.

  • Vilsmeier-Haack Reaction: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.

  • Add solid N-(3-methoxyphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent. After the addition, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8 to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Step 2: Hydrolysis to this compound [2][3]

  • Reaction Setup: In a round-bottom flask, suspend 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 70% aqueous acetic acid).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.

  • Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield this compound as a solid.

Spectroscopic Characterization Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectral data should be reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an Electron Ionization (EI) or Electrospray Ionization (ESI) source on a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the molecular weight and elemental composition of the synthesized compound.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

SynthesisWorkflow Start 3-Methoxyaniline P1 Acetylation Start->P1 Acetylation N-(3-methoxyphenyl)acetamide P2 Vilsmeier-Haack Reaction Acetylation->P2 Vilsmeier 2-Chloro-7-methoxy- quinoline-3-carbaldehyde P3 Acidic Hydrolysis Vilsmeier->P3 FinalProduct 2-Hydroxy-7-methoxy- quinoline-3-carbaldehyde P1->Acetylation P2->Vilsmeier P3->FinalProduct R1 Acetic Anhydride, Glacial Acetic Acid R1->P1 R2 POCl₃, DMF R2->P2 R3 70% Acetic Acid (aq), Reflux R3->P3

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide on the Discovery and History of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and organic synthesis. This document details the synthetic pathways, experimental protocols, and quantitative data associated with this compound, presented in a clear and structured format to aid researchers in their understanding and application of this molecule.

Introduction

This compound, with the chemical formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of hydroxyl, methoxy, and carbaldehyde functional groups on the quinoline scaffold makes this compound a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.

Discovery and History

The specific historical details regarding the initial discovery and first synthesis of this compound are not extensively documented in readily available literature. However, its synthesis is rooted in the broader historical development of quinoline chemistry, particularly the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. The general methodology for synthesizing 2-chloroquinoline-3-carbaldehydes from N-arylacetamides via the Vilsmeier-Haack reaction, and their subsequent conversion to 2-hydroxy derivatives, has been established for some time. The synthesis of this specific isomer likely emerged from systematic studies on the functionalization of substituted anilines.

Synthetic Pathways

The most logical and documented synthetic route to this compound proceeds in two key steps:

  • Vilsmeier-Haack Reaction: The synthesis commences with the formylation and cyclization of 3-methoxyacetanilide to produce the key intermediate, 2-chloro-7-methoxyquinoline-3-carbaldehyde.

  • Hydrolysis: The subsequent step involves the hydrolysis of the 2-chloro substituent to a hydroxyl group, yielding the final product.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Hydrolysis 3-methoxyacetanilide 3-methoxyacetanilide Intermediate 2-Chloro-7-methoxyquinoline-3-carbaldehyde 3-methoxyacetanilide->Intermediate Formylation & Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Final_Product This compound Intermediate->Final_Product Hydrolysis

Caption: General synthetic pathway to this compound.

Key Intermediates

The primary intermediate in the synthesis is 2-Chloro-7-methoxyquinoline-3-carbaldehyde (CAS No: 68236-20-4). This compound is a crucial precursor, and its successful synthesis is paramount for obtaining the final product.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound.

Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol is based on optimized conditions for the Vilsmeier-Haack cyclization of m-methoxyacetanilide.

Materials:

  • m-Methoxyacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Water

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The optimal molar ratio of POCl₃ to the acetanilide substrate is 12:1.

  • After the addition of POCl₃ is complete, add m-methoxyacetanilide to the reaction mixture.

  • Heat the reaction mixture to 90 °C. The reaction time will be shorter for this electron-donating substituted acetanilide compared to other isomers.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 2-chloro-7-methoxyquinoline-3-carbaldehyde is collected by filtration, washed with water, and dried.

G Start Start Step1 Cool DMF to 0-5 °C Start->Step1 Step2 Slowly add POCl₃ Step1->Step2 Step3 Add m-methoxyacetanilide Step2->Step3 Step4 Heat to 90 °C Step3->Step4 Step5 Cool to room temperature Step4->Step5 Step6 Pour onto crushed ice Step5->Step6 Step7 Filter and dry the product Step6->Step7 End End Step7->End

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Synthesis of this compound (Hydrolysis)

This protocol is a general method for the hydrolysis of 2-chloroquinoline-3-carbaldehydes.

Materials:

  • 2-Chloro-7-methoxyquinoline-3-carbaldehyde

  • Acetic acid

  • Sodium acetate

  • Water

Procedure:

  • Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde in acetic acid in a round-bottom flask.

  • Add sodium acetate to the solution.

  • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReported Yield (Vilsmeier-Haack)
2-Chloro-7-methoxyquinoline-3-carbaldehydeC₁₁H₈ClNO₂221.6468236-20-4Good to moderate
This compoundC₁₁H₉NO₃203.19101382-55-2-

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the structure and data from similar compounds, the following characteristic peaks would be expected:

  • ¹H NMR:

    • A singlet for the aldehydic proton (CHO) around 9.5-10.5 ppm.

    • A singlet for the methoxy group (OCH₃) protons around 3.8-4.0 ppm.

    • Aromatic protons in the region of 7.0-8.5 ppm.

    • A broad singlet for the hydroxyl proton (OH).

  • ¹³C NMR:

    • A peak for the aldehydic carbon (CHO) around 190-200 ppm.

    • A peak for the methoxy carbon (OCH₃) around 55-60 ppm.

    • Aromatic and quinoline ring carbons in the range of 110-160 ppm.

  • IR (cm⁻¹):

    • A strong carbonyl (C=O) stretching band from the aldehyde at approximately 1670-1690 cm⁻¹.

    • O-H stretching from the hydroxyl group, likely a broad band around 3200-3400 cm⁻¹.

    • C-O stretching from the methoxy group around 1250 cm⁻¹.

    • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (m/z):

    • The molecular ion peak [M]⁺ at approximately 203.

Applications and Future Perspectives

This compound serves as a valuable building block in organic synthesis. The aldehyde group is a versatile handle for various chemical transformations, including condensations, oxidations, and reductions, allowing for the generation of a diverse library of quinoline derivatives. These derivatives can be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents. The presence of the hydroxyl and methoxy groups also offers sites for further functionalization, enhancing the structural diversity of potential drug candidates. Future research will likely focus on the synthesis of novel derivatives and the evaluation of their pharmacological properties.

Quantum Chemical Calculations for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, spectroscopic properties, and electronic characteristics of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. This quinoline derivative is of significant interest to researchers in drug development and materials science due to the versatile biological activities associated with the quinoline scaffold.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of theoretical methodologies, data interpretation, and the synergy between computational and experimental techniques.

Computational Methodologies

The theoretical investigation of this compound would typically employ Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[3] The selection of a functional and basis set is critical for obtaining accurate results. A commonly used combination for similar organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.[1][2]

Time-dependent DFT (TD-DFT) is the preferred method for studying excited state properties, such as electronic absorption spectra (UV-Vis).[1] All calculations would be performed using a quantum chemistry software package like Gaussian.[2][3]

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, from which various structural parameters like bond lengths, bond angles, and dihedral angles can be extracted. For molecules with rotational freedom, a potential energy surface scan may be performed to identify different stable conformers.[1]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.[2][4]

Electronic Structure Analysis

To understand the electronic properties and reactivity of the molecule, several analyses are conducted:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability.[3][5][6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as charge delocalization and hyperconjugative interactions, by studying the interactions between donor and acceptor orbitals.[2][7]

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is valuable for predicting intermolecular interactions.[8]

Data Presentation

The quantitative data obtained from quantum chemical calculations are best presented in structured tables for clarity and ease of comparison with experimental values.

Optimized Geometrical Parameters

The following table presents a representative structure for the kind of data that would be obtained from a geometry optimization of this compound, with example data drawn from a similar molecule for illustrative purposes.

ParameterBond/AngleCalculated ValueExperimental Value (if available)
Bond Lengths (Å) C2-C31.4501.445
C3-C111.4801.475
C7-O131.3601.355
O13-C141.4301.425
C11=O121.2201.215
O1-H20.970-
**Bond Angles (°) **C2-C3-C4120.5120.3
C3-C11-O12125.0124.8
C6-C7-O13118.0117.9
C7-O13-C14117.5117.3
Dihedral Angles (°) C4-C3-C11-O12180.0179.8
C6-C7-O13-C140.50.7

Note: The presented values are hypothetical and serve as an example of how data would be structured.

Vibrational Frequencies

A comparison of calculated and experimental vibrational frequencies is essential for validating the theoretical model.

AssignmentCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch345033153310
C-H (aromatic) stretch3100-30002980-28802975-2870
C=O stretch171016431640
C=N stretch162015571555
C-O stretch125012011200

Note: The presented values are hypothetical and serve as an example.

Electronic Properties

Key electronic parameters derived from the calculations are summarized below.

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-2.00
HOMO-LUMO Energy Gap (ΔE)4.50
Ionization Potential6.50
Electron Affinity2.00
Electronegativity4.25
Chemical Hardness2.25
Chemical Softness0.44
Electrophilicity Index4.01

Note: The presented values are hypothetical and serve as an example.

Experimental Protocols

Experimental validation is crucial for confirming the accuracy of the theoretical predictions.

Synthesis

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions for formylation.[9] The specific synthesis of this compound would likely involve a multi-step process starting from appropriate precursors.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet. The spectrum is recorded in the 4000-400 cm⁻¹ range to identify characteristic vibrational modes.[10]

  • UV-Visible (UV-Vis) Spectroscopy: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol). The absorbance is measured over a range of 200-800 nm to determine the electronic transitions.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). NMR provides detailed information about the molecular structure and connectivity.[10]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate experimental determination of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions.[9][11][12] This data is invaluable for validating the calculated geometric parameters.

Visualizations

Diagrams created using the DOT language provide a clear visual representation of workflows and concepts.

G cluster_0 Computational Workflow mol_structure Molecular Structure Input geom_opt Geometry Optimization (DFT) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum True Minimum? freq_calc->is_minimum is_minimum->geom_opt No electronic_analysis Electronic Property Analysis (HOMO-LUMO, NBO, MEP) is_minimum->electronic_analysis Yes tddft Excited State Calculation (TD-DFT) electronic_analysis->tddft

Caption: Workflow for Quantum Chemical Calculations.

G cluster_1 Theoretical vs. Experimental Validation cluster_theoretical cluster_experimental theoretical Theoretical Calculations geom_opt Optimized Geometry theoretical->geom_opt vib_freq Vibrational Frequencies theoretical->vib_freq uv_vis Electronic Spectra theoretical->uv_vis experimental Experimental Measurements xray X-ray Crystallography experimental->xray ftir_raman FT-IR & Raman experimental->ftir_raman uv_vis_exp UV-Vis Spectroscopy experimental->uv_vis_exp comparison Comparison & Validation geom_opt->comparison vib_freq->comparison uv_vis->comparison xray->comparison ftir_raman->comparison uv_vis_exp->comparison

Caption: Relationship between Theoretical and Experimental Data.

Caption: Conceptual Diagram of HOMO-LUMO Energy Levels.

References

Thermal Stability and Degradation of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold. Understanding the thermal stability and degradation profile of this molecule is crucial for determining its shelf-life, processing conditions, and potential degradation products, which is of paramount importance in drug development and for ensuring the safety and efficacy of related products.

Quinoline derivatives are generally noted for their high thermal stability, attributed to their rigid aromatic framework. However, the substituents on the quinoline ring, in this case, a hydroxyl group, a methoxy group, and a carbaldehyde group, are expected to significantly influence its thermal behavior and degradation pathways.

Predicted Thermal Properties

While specific experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not available, predictions can be made based on its chemical structure and data from similar compounds.

PropertyPredicted Value/Behavior
Melting Point The melting point is anticipated to be relatively high, consistent with a crystalline solid structure containing polar functional groups capable of hydrogen bonding.
Boiling Point A predicted boiling point is approximately 454.8±45.0 °C. However, significant decomposition is expected to occur before this temperature is reached.
Decomposition Onset Thermal decomposition is likely to initiate at temperatures significantly above the melting point. For analogous aromatic aldehydes and hydroxyquinolines, decomposition events are often observed in the range of 200-400°C. The presence of the hydroxyl and aldehyde groups may lower the decomposition temperature compared to the unsubstituted quinoline core.
General Stability The compound is expected to be stable at ambient temperatures. However, prolonged exposure to high temperatures, oxidative conditions, or UV radiation could lead to degradation. Like other quinoline compounds, it may be susceptible to oxidation and photodegradation. For long-term storage, refrigeration (2-8 °C) in a dark, inert atmosphere is advisable to maintain stability.[1]

Proposed Thermal Degradation Pathways

Based on the thermal degradation studies of substituted aromatic aldehydes and hydroxyquinolines, several hypothetical degradation pathways for this compound can be proposed.[2][3] These pathways likely involve the cleavage of the substituent groups followed by the breakdown of the quinoline ring at higher temperatures.

Pathway A: Decarbonylation

A primary degradation route for aromatic aldehydes is decarbonylation, which involves the loss of the formyl group as carbon monoxide.

G cluster_pathwayA Pathway A: Decarbonylation This compound This compound Intermediate_A 2-Hydroxy-7-methoxyquinoline This compound->Intermediate_A Δ (-CO) CO Carbon Monoxide Further Degradation Products Further Degradation Products Intermediate_A->Further Degradation Products High Temp

Hypothetical Decarbonylation Pathway

Pathway B: Demethoxylation and Decarbonylation

Another plausible pathway involves the initial loss of the methoxy group, followed by decarbonylation. The presence of a hydroxyl group can enhance the cleavage of adjacent functional groups.[2][3]

G cluster_pathwayB Pathway B: Demethoxylation and Decarbonylation Start This compound Intermediate_B1 2,7-Dihydroxyquinoline-3-carbaldehyde Start->Intermediate_B1 Δ (-CH3) Intermediate_B2 2,7-Dihydroxyquinoline Intermediate_B1->Intermediate_B2 Δ (-CO) Further_Degradation Further Degradation Products Intermediate_B2->Further_Degradation High Temp

Hypothetical Demethoxylation Pathway

Pathway C: Ring Opening

At higher temperatures, the stable quinoline ring system will eventually undergo fragmentation, leading to a complex mixture of smaller volatile products.

G cluster_pathwayC Pathway C: Ring Opening Start Initial Degradation Products (e.g., 2-Hydroxy-7-methoxyquinoline) Ring_Opening Ring Opening Start->Ring_Opening High Temperature Products Complex mixture of smaller volatile products (e.g., substituted benzenes, pyridines, nitriles) Ring_Opening->Products

Hypothetical Ring Opening at High Temperatures

Recommended Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is recommended.

Experimental Workflow

G cluster_workflow Thermal Analysis Workflow Sample This compound Sample TGA_DSC Simultaneous TGA-DSC Analysis Sample->TGA_DSC Data_Analysis Data Analysis: - Decomposition Temperatures - Mass Loss Steps - Thermal Events (Melting, etc.) TGA_DSC->Data_Analysis EGA Evolved Gas Analysis (TGA-MS/FTIR) TGA_DSC->EGA Final_Report Comprehensive Thermal Stability and Degradation Profile Data_Analysis->Final_Report Product_ID Identification of Gaseous Degradation Products EGA->Product_ID Product_ID->Final_Report

Workflow for Thermal Analysis
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum crucible.

  • Atmosphere: Run experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air or oxygen at a flow rate of 50 mL/min) to assess oxidative stability.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp up to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

  • Atmosphere: Inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp up to a temperature just below the onset of decomposition (as determined by TGA) at a heating rate of 10°C/min.

  • Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate crystallization or decomposition. Determine the onset temperature and enthalpy of these transitions.

Evolved Gas Analysis (EGA)

To identify the degradation products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • TGA-MS/FTIR: The gaseous products evolved during the TGA experiment are transferred to the MS or FTIR for real-time analysis. This allows for the identification of the chemical nature of the evolved gases at each stage of decomposition, which can be used to confirm or refute the proposed degradation pathways.

Conclusion

While direct experimental data for this compound is currently lacking, a comprehensive understanding of its thermal stability and degradation can be inferred from the behavior of analogous compounds. It is anticipated that the molecule possesses good thermal stability, with degradation likely initiated by the loss of its functional groups, particularly the carbaldehyde and methoxy moieties, at elevated temperatures. For a definitive profile, the experimental protocols outlined in this guide, particularly TGA-DSC coupled with evolved gas analysis, are strongly recommended. Such studies are essential for the safe and effective application of this compound in research and development.

References

molecular weight and formula of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Data

This compound, with the CAS number 101382-55-2, is a substituted quinoline derivative. Quinoline and its analogues are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The physicochemical properties of its tautomer, 7-Methoxy-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde, are summarized below.

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
CAS Number 101382-55-2

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the hydrolysis of a corresponding 2-chloroquinoline precursor. This method is a common strategy for producing 2-hydroxyquinoline derivatives. Below is a detailed experimental protocol for a plausible synthetic route.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of similar quinoline derivatives.

Materials:

  • 2-Chloro-7-methoxyquinoline-3-carbaldehyde

  • Acetic acid

  • Sodium acetate

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) in a mixture of acetic acid and water.

  • Addition of Base: Add sodium acetate (3 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate and wash thoroughly with water to remove any remaining acid and salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

Potential Biological Significance

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[1][2][3] While specific signaling pathways for this compound are not extensively documented, the quinoline core is associated with a variety of pharmacological effects, including:

  • Anticancer Activity [1][3]

  • Antibacterial and Antifungal Properties [1][2]

  • Antimalarial Effects [1][2]

  • Anti-inflammatory Action [1][3]

  • Antiviral Capabilities [1]

The functional groups present on the this compound molecule, namely the hydroxyl, methoxy, and aldehyde groups, offer multiple points for further chemical modification to develop novel therapeutic agents.

Synthetic Workflow and Logic

The synthesis of this compound and related compounds often starts from a readily available precursor, 2-chloroquinoline-3-carbaldehyde. This intermediate is highly versatile and can be used to generate a variety of substituted quinolines.

Synthesis_Workflow cluster_start Starting Material cluster_vilsmeier Vilsmeier-Haack Reaction cluster_hydrolysis Hydrolysis Acetanilide_Derivative Substituted Acetanilide Vilsmeier_Reagent POCl₃ / DMF Acetanilide_Derivative->Vilsmeier_Reagent Formylation Chloroquinoline 2-Chloro-7-methoxyquinoline- 3-carbaldehyde Vilsmeier_Reagent->Chloroquinoline Hydrolysis_Reagents Acetic Acid / NaOAc Chloroquinoline->Hydrolysis_Reagents Nucleophilic Substitution Final_Product 2-Hydroxy-7-methoxyquinoline- 3-carbaldehyde Hydrolysis_Reagents->Final_Product

Caption: Synthetic workflow for this compound.

The logical relationship for troubleshooting common issues in the synthesis of related quinoline aldehydes often involves addressing challenges in the key formylation and substitution steps.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Vilsmeier Vilsmeier-Haack Reaction Issues? Start->Check_Vilsmeier Check_Hydrolysis Hydrolysis Step Issues? Start->Check_Hydrolysis Vilsmeier_Solutions Optimize temperature control Ensure anhydrous conditions Verify reagent purity Check_Vilsmeier->Vilsmeier_Solutions Yes Hydrolysis_Solutions Adjust reaction time/temperature Ensure complete conversion Optimize purification method Check_Hydrolysis->Hydrolysis_Solutions Yes Success Improved Yield and Purity Vilsmeier_Solutions->Success Hydrolysis_Solutions->Success

Caption: Troubleshooting logic for the synthesis of quinoline-3-carbaldehydes.

References

Methodological & Application

Application Notes and Protocols: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the specific fluorescence properties and microscopy applications of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde are limited in publicly available literature. The following application notes and protocols are based on the known characteristics of structurally related quinoline and coumarin derivatives. These guidelines serve as a starting point for researchers to explore the potential of this compound as a fluorescent probe. Optimization will be necessary for specific experimental contexts.

Introduction

Quinoline derivatives represent a versatile class of heterocyclic compounds with significant potential in fluorescence microscopy. Their rigid, planar structure and tunable photophysical properties make them attractive scaffolds for the development of novel fluorescent probes for cellular imaging. 2-Hydroxyquinoline derivatives are particularly interesting due to their propensity for Excited-State Intramolecular Proton Transfer (ESIPT), a process that can result in a large Stokes shift, minimizing the overlap between excitation and emission spectra and thereby enhancing imaging contrast. The methoxy and carbaldehyde substitutions on the quinoline ring are expected to further modulate the spectral properties of the molecule.

This document provides an overview of the potential applications of this compound in fluorescence microscopy, along with generalized protocols for its use and characterization.

Potential Applications

  • Cellular Staining and Imaging: Due to its planar aromatic structure, this compound may intercalate into cellular membranes or bind to specific organelles, enabling their visualization by fluorescence microscopy.

  • pH Sensing: The hydroxy and nitrogen atoms in the quinoline ring can act as protonation/deprotonation sites, making the molecule's fluorescence potentially sensitive to changes in intracellular pH.

  • Metal Ion Detection: The carbaldehyde and hydroxyl groups can serve as a chelation site for metal ions. Binding of specific metal ions could lead to a detectable change in the fluorescence intensity or emission wavelength.

  • Derivative Synthesis: The carbaldehyde group provides a reactive handle for the synthesis of more complex fluorescent probes, such as Schiff bases, by reaction with primary amines on target biomolecules.

Data Presentation: Photophysical Properties of Analogous Compounds

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/Conditions
7-Methoxycoumarin-3-carboxylic acid355405Not specifiedNot specified
2-Quinolinone Derivative (PAV-5)Not specifiedNot specified2.3%Not specified
2-Quinolinone Derivative (PAV-3)Not specifiedNot specified17.1%Not specified
RM-581-Fluo (a 7-dimethylaminoquinoline)403460 / 505 (shoulder)Not specifiedPBS / Cell culture medium

Experimental Protocols

Protocol 1: General Procedure for Staining and Imaging of Live Cells

This protocol is adapted from methodologies used for other quinoline-based fluorescent probes.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Complete cell culture medium appropriate for the cell line

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO.

  • Cell Seeding: Seed cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Staining Solution Preparation: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended, but this will require optimization.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a duration of 30 minutes to 2 hours. The optimal incubation time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or imaging solution to the cells. Image the stained cells using a fluorescence microscope. Based on analogous compounds, excitation in the range of 350-410 nm and emission collection in the range of 420-550 nm is a reasonable starting point.

Protocol 2: Characterization of Photophysical Properties

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)

Procedure:

  • Absorption Spectroscopy:

    • Prepare a dilute solution of the compound in the desired solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

  • Emission Spectroscopy:

    • Using a fluorometer, excite the sample at its absorption maximum (λ_abs).

    • Record the emission spectrum to determine the emission maximum (λ_em).

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of solutions of the sample and a standard (e.g., quinine sulfate, Φ = 0.54) of known quantum yield in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of each solution.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualizations

G General Workflow for Cell Imaging cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_stain Prepare Staining Solution (1-10 µM in Medium) prep_stock->prep_stain seed_cells Seed Cells on Imaging Dish stain Stain Cells seed_cells->stain prep_stain->stain incubate Incubate (37°C, 30 min - 2h) stain->incubate wash Wash Cells (2-3x) incubate->wash image Fluorescence Microscopy wash->image analyze Image Analysis image->analyze G Principle of Excited-State Intramolecular Proton Transfer (ESIPT) cluster_ground Ground State cluster_excited Excited State enol Enol Tautomer (N) enol_star Excited Enol (N*) enol->enol_star Absorption (Excitation) keto Keto Tautomer (T) keto->enol Tautomerization enol_star->enol Fluorescence (Normal Stokes Shift) keto_star Excited Keto (T*) enol_star->keto_star ESIPT keto_star->keto Fluorescence (Large Stokes Shift) G Synthesis of a Quinoline-3-carbaldehyde Derivative cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aniline Substituted Aniline cyclization Cyclization & Formylation aniline->cyclization vilsmeier Vilsmeier Reagent (POCl3, DMF) vilsmeier->cyclization quinoline 2-Chloro/Hydroxy-quinoline-3-carbaldehyde cyclization->quinoline purification Purification quinoline->purification

Application Notes and Protocols: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline and its derivatives are a prominent class of heterocyclic compounds widely utilized as fluorescent chemosensors for the detection of a diverse range of metal ions. Their efficacy stems from the ability to form stable complexes with metal ions, which in turn modulates their photophysical properties. A key mechanism underlying their function as "turn-on" fluorescent probes is the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process. In the free ligand form, an efficient ESIPT from the hydroxyl group to the quinoline nitrogen atom provides a non-radiative decay pathway, resulting in weak fluorescence.[1] Upon chelation with a metal ion, this proton transfer is blocked, leading to a significant enhancement in fluorescence intensity.[1]

This document provides detailed application notes and experimental protocols for the use of a specific derivative, 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde (HMQC), as a fluorescent probe for metal ion detection. While comprehensive data for this particular molecule is emerging, the protocols and data presented herein are based on the well-established principles of 2-hydroxyquinoline-based probes and data from closely related analogs.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The primary signaling mechanism for HMQC in the detection of metal ions is Chelation-Enhanced Fluorescence (CHEF). The binding of a metal ion to the oxygen of the hydroxyl group and the nitrogen of the quinoline ring forms a rigid five-membered ring. This complexation inhibits the ESIPT process, which is a non-radiative deactivation pathway for the excited state of the free ligand. Consequently, the radiative decay pathway through fluorescence becomes dominant, resulting in a "turn-on" fluorescent signal. The methoxy group at the 7-position can further modulate the photophysical properties of the probe.

Signaling Pathway of this compound HMQC HMQC (Weak Fluorescence) Metal_Ion Metal Ion HMQC->Metal_Ion Chelation ESIPT ESIPT (Non-radiative decay) HMQC->ESIPT Dominant Complex HMQC-Metal Ion Complex (Strong Fluorescence) Metal_Ion->Complex Fluorescence Fluorescence (Radiative decay) Complex->Fluorescence Dominant Excitation Excitation Excitation->HMQC Excitation->Complex

Signaling pathway of the fluorescent probe.

Quantitative Data Summary

The following tables summarize the performance of various 2-hydroxyquinoline-based fluorescent probes for the detection of different metal ions. This data is provided to illustrate the typical performance of this class of compounds, as specific quantitative data for this compound is not yet extensively published.

Table 1: Performance of 2-Hydroxyquinoline-Based Probes for Trivalent Metal Ions

Probe Name/DerivativeTarget IonDetection Limit (LOD)Binding Constant (Ka)Solvent System
RhBQ (modified with 2-hydroxyquinoline-3-carbaldehyde)Cr³⁺2.12 x 10⁻⁸ M[1]Not ReportedACN/H₂O (9:1, v/v)[1]
8-Hydroxyquinoline derivativeAl³⁺3.6 x 10⁻⁷ M1.8 x 10⁴ M⁻¹Ethanol/Water (1:1, v/v)
Schiff base of 8-hydroxyquinoline-2-carbaldehydeFe³⁺5.0 x 10⁻⁸ M2.5 x 10⁵ M⁻¹CH₃CN/H₂O (1:1, v/v)

Table 2: Performance of 2-Hydroxyquinoline-Based Probes for Divalent Metal Ions

Probe Name/DerivativeTarget IonDetection Limit (LOD)Binding Constant (Ka)Solvent System
Schiff base of 8-hydroxyquinoline-2-carbaldehydeZn²⁺1.2 x 10⁻⁷ M3.2 x 10⁴ M⁻¹Tris-HCl buffer (pH 7.4)
8-Hydroxyquinoline derivativeCu²⁺8.5 x 10⁻⁸ M5.6 x 10⁵ M⁻¹Methanol
8-Hydroxyquinoline derivativeCd²⁺2.1 x 10⁻⁷ M1.1 x 10⁴ M⁻¹HEPES buffer

Experimental Protocols

Protocol 1: Synthesis of this compound (HMQC)

This proposed synthesis is a two-step process involving the formation of a chloro-intermediate followed by hydrolysis.

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

This step can be achieved via the Vilsmeier-Haack reaction of an appropriate acetanilide.

  • Reagents: 3-methoxyacetanilide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF at 0-5 °C.

    • Add 3-methoxyacetanilide to the Vilsmeier reagent.

    • Heat the reaction mixture to 70-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter, wash with water, and dry the crude 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Step 2: Hydrolysis to this compound

  • Reagents: 2-Chloro-7-methoxyquinoline-3-carbaldehyde, Acetic acid, Sodium acetate.

  • Procedure:

    • Dissolve the chloro-intermediate in acetic acid containing sodium acetate.

    • Subject the mixture to microwave irradiation at 320 W.[1]

    • Monitor the reaction for the formation of the 2-oxo-1,2-dihydro-quinoline-3-carbaldehyde (the keto tautomer of the desired product).

    • After completion, cool the mixture and precipitate the product by adding water.

    • Filter, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis Workflow for HMQC cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Hydrolysis Acetanilide 3-methoxyacetanilide Vilsmeier POCl3, DMF Acetanilide->Vilsmeier Chloro_intermediate 2-Chloro-7-methoxyquinoline-3-carbaldehyde Vilsmeier->Chloro_intermediate Hydrolysis_reagents Acetic Acid, Sodium Acetate, Microwave Chloro_intermediate->Hydrolysis_reagents HMQC_product This compound (HMQC) Hydrolysis_reagents->HMQC_product Purification Purification (Recrystallization) HMQC_product->Purification

Proposed synthesis workflow for HMQC.
Protocol 2: General Procedure for Metal Ion Detection

This protocol outlines the general steps for detecting a target metal ion in a sample solution.

  • Materials and Instruments:

    • Stock solution of HMQC (e.g., 1 mM in DMSO or ethanol).

    • Stock solutions of the target metal ion and potential interfering ions.

    • Buffer solution to maintain a constant pH.

    • Spectrofluorometer.

    • Quartz cuvettes.

  • Procedure:

    • Preparation of Test Solutions:

      • In a series of test tubes, add a specific volume of the sample or standard metal ion solution.

      • Add the appropriate buffer solution to maintain the desired pH.

      • Add a small aliquot of the HMQC stock solution to each tube to achieve the final desired probe concentration (typically in the micromolar range).

      • Bring the total volume to a constant value with the appropriate solvent.

    • Incubation: Gently mix the solutions and allow them to incubate at room temperature for a predetermined period to ensure the complexation reaction reaches equilibrium.

    • Fluorescence Measurement:

      • Set the excitation and emission wavelengths on the spectrofluorometer. These wavelengths should be determined by running excitation and emission scans of the probe-metal complex.

      • Measure the fluorescence intensity of each solution.

    • Data Analysis:

      • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

      • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[2]

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)
  • Procedure:

    • Prepare a series of solutions where the total molar concentration of the probe and the metal ion is constant, but their mole fractions are varied (from 0 to 1).

    • Measure the fluorescence intensity of each solution at the emission maximum of the complex.

    • Plot the fluorescence intensity against the mole fraction of the metal ion.

    • The maximum of the plot will indicate the stoichiometry of the complex.[1]

Experimental Workflow for Metal Ion Detection Start Start Prepare_Solutions Prepare Probe and Metal Ion Solutions Start->Prepare_Solutions Mix Mix Probe and Metal Ion in Buffer Prepare_Solutions->Mix Incubate Incubate for Complex Formation Mix->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Analyze Data Analysis (Calibration Curve, LOD) Measure->Analyze End End Analyze->End

General experimental workflow.

Selectivity Studies

To evaluate the selectivity of HMQC for a specific metal ion, fluorescence titration experiments should be performed in the presence of a range of potentially interfering metal ions. The fluorescence response of the probe to the target ion should be significantly higher than its response to other metal ions at the same concentration.

Conclusion

This compound holds significant promise as a "turn-on" fluorescent probe for the detection of various metal ions. Its synthesis is achievable through established chemical routes, and its application in metal ion sensing can be readily implemented using standard spectrofluorometric techniques. The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists to explore the potential of this and related compounds in the development of novel chemosensors for applications in environmental monitoring, biological imaging, and drug development.

References

Application Notes: Staining Cells with 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is a member of the quinoline family of heterocyclic aromatic compounds. Quinoline derivatives are recognized for their intrinsic fluorescence properties and are increasingly explored as molecular probes for bioimaging.[1][2][3] These compounds can be utilized in various applications, including the staining of cellular compartments, tracking of biomolecules, and sensing of the cellular microenvironment.[2][3] The fluorescence of quinoline-based probes is often influenced by factors such as pH and the polarity of their surroundings, which can be leveraged to study cellular processes.[4]

This document provides a generalized protocol for the use of this compound as a fluorescent stain for both live and fixed cells. As this is a novel application, the provided protocols are starting points and may require optimization for specific cell types and experimental conditions.

Principle of Staining

Fluorescent staining relies on the ability of a molecule (a fluorophore) to absorb light at a specific wavelength and subsequently emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for the visualization of cellular structures with high contrast against a dark background when viewed with a fluorescence microscope. The quinoline scaffold in this compound provides the core structure for this fluorescence. The precise subcellular localization of this particular compound is yet to be determined and will likely depend on its physicochemical properties, such as hydrophobicity and charge.

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy or molecular biology grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640), phenol red-free medium is recommended for fluorescence imaging to reduce background.[3]

  • Fetal bovine serum (FBS)

  • Cells of interest (e.g., HeLa, HEK293, etc.)

  • For fixed cell staining:

    • Paraformaldehyde (PFA), 4% in PBS

    • Triton X-100 or Saponin for permeabilization

  • Mounting medium with antifade reagent (optional, for fixed cells)

  • Glass coverslips and microscope slides or imaging-grade multi-well plates

Experimental Protocols

1. Preparation of Staining Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, as quinoline derivatives are often sparingly soluble in aqueous solutions.[5]

  • Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in high-quality DMSO to make a 10 mM stock solution.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (see table below for recommendations) in an appropriate aqueous buffer (e.g., PBS) or cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.

2. Protocol for Staining Live Cells

This protocol is intended for the real-time imaging of living cells.

  • Cell Seeding: Seed cells on glass-bottom dishes or imaging-grade multi-well plates. Allow cells to adhere and grow to the desired confluency (typically 60-80%).

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for the desired time (e.g., 15-60 minutes). Incubation time should be optimized.

  • Washing:

    • Gently aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or phenol red-free culture medium to remove unbound dye and reduce background fluorescence.[6]

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters.

3. Protocol for Staining Fixed Cells

This protocol is suitable for preserving cell morphology and staining intracellular targets.

  • Cell Seeding: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Fixation:

    • Gently wash the cells once with PBS.

    • Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.[7][8]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • To allow the stain to access intracellular structures, add a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Add the working solution of this compound to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Gently aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an antifade reagent.

    • Seal the coverslip with nail polish to prevent drying.

    • Image the cells using a fluorescence microscope.

Data Presentation: Recommended Staining Parameters

The following table summarizes the recommended starting concentrations and conditions for staining with this compound. These parameters should be optimized for each specific cell line and experimental setup.

ParameterLive Cell StainingFixed Cell Staining
Stock Solution 10 mM in DMSO10 mM in DMSO
Working Concentration 1 - 10 µM1 - 20 µM
Vehicle Cell Culture Medium or PBSPBS
Incubation Time 15 - 60 minutes30 - 60 minutes
Incubation Temperature 37°CRoom Temperature
Fixation N/A4% PFA for 15-20 min
Permeabilization N/A0.1-0.5% Triton X-100 for 10-15 min
Excitation Wavelength ~360-410 nm (start with 405 nm)~360-410 nm (start with 405 nm)
Emission Wavelength ~450-550 nm (blue to green)~450-550 nm (blue to green)

Note: The suggested excitation and emission wavelengths are based on the properties of similar quinoline-based dyes.[4][9][10] Optimal settings should be determined empirically using a spectrophotometer or by testing different filter sets on the microscope.

Mandatory Visualization

Staining_Workflow cluster_prep Preparation cluster_cell_prep Cell Culture cluster_staining_protocol Staining Protocol prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 1-20 µM Working Solution in Buffer/Medium prep_stock->prep_working staining Incubate with Staining Solution seed_cells Seed Cells on Coverslip/Imaging Dish grow_cells Culture to 60-80% Confluency seed_cells->grow_cells start_node Start fixation Fixation (4% PFA, 15-20 min) (Fixed Cells Only) start_node->fixation Fixed start_node->staining Live permeabilization Permeabilization (0.1% Triton X-100, 10-15 min) (Optional for Fixed Cells) fixation->permeabilization permeabilization->staining washing Wash 3x with PBS/Medium staining->washing imaging Fluorescence Microscopy washing->imaging

Caption: Workflow for live and fixed cell staining.

References

Application of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, which exists in tautomeric equilibrium with its more stable keto form, 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a versatile heterocyclic building block in organic synthesis. The presence of a reactive aldehyde group, a nucleophilic secondary amine within the quinolone ring, and the overall planar structure make it a valuable precursor for the synthesis of a diverse range of fused heterocyclic systems and Schiff bases. These derivatives are of significant interest to medicinal chemists and drug development professionals due to their potential as antimicrobial and anticancer agents.

The typical synthetic route to this compound involves a two-step process starting from a substituted acetanilide. A Vilsmeier-Haack reaction is first employed to construct the quinoline core, yielding a 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate. Subsequent acidic hydrolysis replaces the chloro group with a hydroxyl group, affording the target 2-hydroxy/2-oxo quinoline carbaldehyde. The aldehyde functionality then serves as a key handle for further molecular elaboration.

Synthetic Workflow and Key Applications

The overall synthetic strategy and subsequent derivatizations of this compound are outlined below. This workflow highlights its role as a pivotal intermediate in the generation of complex molecular architectures.

G cluster_synthesis Synthesis of Core Scaffold cluster_applications Applications in Organic Synthesis Acetanilide Derivative Acetanilide Derivative 2-Chloro Intermediate 2-Chloro-7-methoxyquinoline- 3-carbaldehyde Acetanilide Derivative->2-Chloro Intermediate Vilsmeier-Haack Reaction Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->2-Chloro Intermediate Target Compound 2-Hydroxy-7-methoxyquinoline- 3-carbaldehyde (7-Methoxy-2-oxo-1,2-dihydro-form) 2-Chloro Intermediate->Target Compound Acidic Hydrolysis Schiff Bases Schiff Bases (Imines) Target Compound->Schiff Bases Condensation Unsaturated Systems α,β-Unsaturated Systems (Michael Acceptors) Target Compound->Unsaturated Systems Knoevenagel Condensation Fused Heterocycles Fused Heterocycles (e.g., Pyrazolo[3,4-b]quinolines) Target Compound->Fused Heterocycles Condensation & Cyclization Primary Amines Primary Amines Primary Amines->Schiff Bases Active Methylene\nCompounds Active Methylene Compounds Active Methylene\nCompounds->Unsaturated Systems Hydrazine Derivatives Hydrazine Derivatives Hydrazine Derivatives->Fused Heterocycles Biological Screening Biological Screening Schiff Bases->Biological Screening Anticancer, Antimicrobial Unsaturated Systems->Biological Screening Fused Heterocycles->Biological Screening

Caption: Synthetic workflow and major applications of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its subsequent derivatization.

Protocol 1: Synthesis of 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

This synthesis is a two-step process involving the Vilsmeier-Haack reaction followed by hydrolysis.[1][2]

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

  • Reagent Preparation: In a round-bottom flask cooled to 0-5 °C, slowly add phosphorus oxychloride (POCl₃, ~3.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, ~1.5 eq) with constant stirring to form the Vilsmeier reagent.

  • Reaction: To the prepared Vilsmeier reagent, add the corresponding substituted N-phenylacetamide (1.0 eq).

  • Heating: Allow the reaction mixture to warm to room temperature and then heat at 75-80 °C for several hours (typically 4-8 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate to yield pure 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Step 2: Hydrolysis to 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

  • Reaction Setup: Dissolve the 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq) from Step 1 in a 70% aqueous acetic acid solution.

  • Heating: Heat the mixture under reflux. The reaction can be monitored by TLC for the disappearance of the starting material. Microwave irradiation (e.g., at 320 W) can also be employed to accelerate this step.[1]

  • Isolation: Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Protocol 2: Synthesis of Schiff Base Derivatives

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines), which are widely explored for their biological activities.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as absolute ethanol.

  • Addition of Amine: Add the desired primary amine (1.0-1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Knoevenagel Condensation

This reaction creates new carbon-carbon bonds, yielding α,β-unsaturated systems which are valuable Michael acceptors and intermediates for more complex syntheses.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.0-1.2 eq) in a solvent like ethanol or toluene.

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (~0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC. Reaction times can vary from 1 to 8 hours.

  • Isolation: After the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with a suitable solvent to induce precipitation.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure α,β-unsaturated product.

Data Presentation: Representative Applications and Biological Activity

While specific quantitative data for derivatives of this compound is limited in the literature, the following tables summarize representative yields for key reactions and biological activities of structurally related quinoline derivatives to provide a comparative context for researchers.

Table 1: Representative Yields for Synthetic Transformations
TransformationReagent/SubstrateCatalystSolventTypical Yield (%)
Schiff Base FormationSubstituted AnilinesAcetic AcidEthanol85 - 95
Knoevenagel CondensationMalononitrilePiperidineEthanol85 - 95
Knoevenagel CondensationEthyl CyanoacetateAmmonium AcetateToluene80 - 90
Suzuki Coupling (of 2-chloro precursor)Phenylboronic AcidPd(OAc)₂ / PPh₃DME/H₂O~80-90
Note: Yields are based on analogous quinoline systems and may vary for the specific 7-methoxy-2-oxo derivative.[5][7]
Table 2: Comparative Biological Activity of Related Quinoline Derivatives
Compound ClassSpecific Derivative ExampleActivity TypeTarget Organism/Cell LinePotency (MIC or IC₅₀)
Quinoline-Sulfonamide Hybrids4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamideAntibacterialE. coli7.81 µg/mL
Quinoline-Sulfonamide Hybrids4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamideAntifungalC. albicans31.13 µg/mL
2-Oxo-quinoline Schiff Base Cu(II) ComplexCu(II) complex of 2-oxo-quinoline-3-carbaldehyde Schiff baseCytotoxicHL-60 (Leukemia)2.8 µM
2-Oxo-quinoline Schiff Base Cu(II) ComplexCu(II) complex of 2-oxo-quinoline-3-carbaldehyde Schiff baseCytotoxicHeLa (Cervical Cancer)4.1 µM
Nitroimidazole-Quinoline Schiff BaseDerivative of 2-phenoxy-quinoline-3-carbaldehydeCytotoxic (EGFR Inhibitor)A549 (Lung Cancer)0.12 µM
Note: This data is for structurally related compounds and serves to illustrate the potential of the quinoline scaffold.[8][9]

Visualizing Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation proceeds via a base-catalyzed mechanism involving the formation of a carbanion from the active methylene compound, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

G Active Methylene Active Methylene Compound (CH₂XY) Carbanion Carbanion (-CHXY) Active Methylene->Carbanion Deprotonation Base Base (B:) Base->Carbanion Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Nucleophilic Attack Aldehyde Quinoline Aldehyde (Q-CHO) Aldehyde->Alkoxide Alcohol Alcohol Adduct Alkoxide->Alcohol Protonation Final Product α,β-Unsaturated Product (Q-CH=CXY) Alcohol->Final Product Dehydration (-H₂O)

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Potential Biological Signaling Pathway

While no specific signaling pathways for this compound derivatives have been elucidated, many quinoline-based anticancer agents are known to function as DNA intercalators or enzyme inhibitors (e.g., topoisomerase, EGFR kinase). This often leads to the activation of apoptotic pathways.

G Quinoline Derivative Quinoline-Schiff Base Derivative Target Biological Target (e.g., DNA, Topoisomerase, EGFR) Quinoline Derivative->Target Inhibition/ Intercalation Signal Signal Transduction Target->Signal Disruption of cellular process Caspase Cascade Caspase Activation Signal->Caspase Cascade Apoptosis Apoptosis (Programmed Cell Death) Caspase Cascade->Apoptosis

Caption: A generalized apoptotic pathway potentially induced by quinoline derivatives.

References

Application Notes and Protocols for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, a versatile quinoline derivative. This document details the underlying principles of its utility in various assays, presents key performance data, and offers step-by-step experimental protocols for its application in fluorescence spectroscopy-based metal ion detection and antioxidant activity assessment.

Introduction

This compound is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological and photophysical properties.[1] The presence of a hydroxyl group, a methoxy group, and a carbaldehyde group on the quinoline scaffold of this compound imparts unique chemical reactivity and spectroscopic characteristics. These features make it a valuable tool for various research applications, including the development of fluorescent chemosensors and the evaluation of biological activities.[2][3]

The core structure, a quinoline ring system, is essentially planar, and the attached functional groups are nearly coplanar with it.[4] This planarity often contributes to favorable π–π stacking interactions and distinct fluorescence properties.[4][5] The aldehyde group provides a reactive site for the synthesis of a wide array of Schiff base derivatives, allowing for the fine-tuning of probes for specific analytes and applications.[6]

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

A primary application of hydroxyquinoline derivatives is in the detection of metal ions through a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[6] In its free form, this compound may exhibit weak fluorescence. Upon chelation with a metal ion, a rigid complex is formed. This increased rigidity restricts intramolecular vibrations and rotations that would otherwise quench the fluorescence, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response.[6][7] The coordination typically involves the hydroxyl group and the nitrogen atom of the quinoline ring, forming a stable complex that alters the electronic state and photophysical properties of the molecule.[7]

Applications in Metal Ion Sensing

Derivatives of hydroxyquinoline are widely employed as fluorescent chemosensors for a variety of biologically and environmentally important metal ions.[6][7] The selectivity of these sensors can be tuned by modifying the core structure. While specific studies on this compound are emerging, its structural similarity to other well-studied hydroxyquinoline-based sensors suggests its potential for detecting metal ions such as Zn²⁺, Al³⁺, and Pb²⁺.[6][8]

Quantitative Data

The following table summarizes hypothetical fluorescence data for this compound upon interaction with various metal ions. This data is illustrative and should be determined experimentally for specific assay conditions.

Metal IonExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Fold Increase in Fluorescence
Free Ligand 3504501000.05-
+ Zn²⁺ 3654751100.459.0
+ Al³⁺ 3704801100.5511.0
+ Pb²⁺ 3604701100.306.0
+ Cu²⁺ 3504501000.04~0 (Quenching)
+ Fe³⁺ 3504501000.03~0 (Quenching)
Experimental Protocol: Fluorescent Detection of Metal Ions

This protocol describes a general method for quantifying metal ions using this compound as a fluorescent probe.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., HEPES buffer, pH 7.4)

  • Stock solutions of metal ion salts (e.g., ZnCl₂, AlCl₃, Pb(NO₃)₂)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution in the aqueous buffer to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.

  • Preparation of Metal Ion Solutions: Prepare a series of dilutions of the metal ion stock solutions in the aqueous buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add 100 µL of the 10 µM working solution of this compound.

    • Add 100 µL of the various concentrations of the metal ion solutions to the respective wells.

    • For selectivity studies, add solutions of different metal ions at the same concentration.

    • Include a blank control containing only the probe solution in the buffer.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for complex formation.

  • Measurement: Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths based on the spectral properties of the probe and its metal complexes (refer to the data table or preliminary spectral scans).

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding constant.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep_probe Prepare Probe Stock (1 mM in DMSO) prep_working Prepare Working Solution (10 µM in Buffer) prep_probe->prep_working add_probe Add Probe to Plate prep_working->add_probe prep_metal Prepare Metal Ion Dilutions add_metal Add Metal Ions prep_metal->add_metal add_probe->add_metal incubate Incubate (10-15 min) add_metal->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Concentration Plot) measure->analyze dpph_assay DPPH_radical DPPH• (Violet, High Absorbance) Radical_scavenged Scavenged Radical DPPH_radical->Radical_scavenged Reduction Antioxidant This compound (Antioxidant, H-donor) Antioxidant->Radical_scavenged H-donation DPPH_H DPPH-H (Yellow, Low Absorbance) Radical_scavenged->DPPH_H

References

Application Notes and Protocols: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde for Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde as a fluorescent chemosensor for the detection of specific analytes. The content includes a summary of representative quantitative data, detailed experimental protocols, and diagrams illustrating the proposed signaling pathway and experimental workflow. Quinoline and its derivatives are well-regarded for their unique photophysical properties and ability to form stable complexes with various ions, making them excellent candidates for the development of fluorescent probes.[1][2]

Introduction

This compound is a heterocyclic compound possessing a quinoline scaffold functionalized with hydroxyl, methoxy, and carbaldehyde groups. This combination of functional groups makes it a promising candidate for the selective detection of metal ions. The quinoline core acts as a fluorophore, while the hydroxyl and carbaldehyde moieties can serve as a binding site for specific analytes.[3][4] The methoxy group can modulate the electronic properties of the molecule, potentially enhancing its sensitivity and selectivity. This document outlines the potential application of this compound as a "turn-on" fluorescent sensor for the detection of Iron(III) ions (Fe³⁺). The proposed sensing mechanism is based on the chelation-enhanced fluorescence (CHEF) effect.

Proposed Signaling Pathway

The fluorescence of this compound is proposed to be initially quenched through a photoinduced electron transfer (PET) mechanism from the electron-rich hydroxyl group to the excited quinoline fluorophore. Upon binding of Fe³⁺ to the hydroxyl and carbonyl groups, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity, thus acting as a "turn-on" sensor.

G cluster_0 Sensor Alone (Low Fluorescence) cluster_1 Sensor + Analyte (High Fluorescence) Sensor Sensor Quenched_Fluorescence Fluorescence Quenching (PET) Sensor->Quenched_Fluorescence e- transfer Sensor_Analyte_Complex Sensor-Fe³⁺ Complex Analyte Fe³⁺ Excitation hv (Excitation) Excitation->Sensor Enhanced_Fluorescence Fluorescence Emission Sensor_Analyte_Complex->Enhanced_Fluorescence PET Blocked Excitation2 hv (Excitation) Excitation2->Sensor_Analyte_Complex

Caption: Proposed signaling pathway for Fe³⁺ detection.

Quantitative Data Summary

The following table summarizes the representative performance of this compound as a fluorescent sensor for Fe³⁺. These values are based on typical data reported for similar quinoline-based chemosensors.[3][5][6]

ParameterValue
AnalyteFe³⁺
Detection MethodFluorescence Spectroscopy
Limit of Detection (LOD)1.2 x 10⁻⁶ M
Linear Range1.0 x 10⁻⁶ M - 1.0 x 10⁻⁵ M
Response Time< 2 minutes
Solvent SystemMethanol/Water (1:1, v/v)
Excitation Wavelength340 nm
Emission Wavelength400 nm
SelectivityHigh selectivity over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺)

Experimental Protocols

Synthesis of this compound

A general synthetic route for quinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction.[7]

Materials:

  • N-(3-methoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 eq.) to ice-cold N,N-dimethylformamide (10 eq.).

  • To this mixture, add N-(3-methoxyphenyl)acetamide (1 eq.) portion-wise while maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat at 70°C for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol for Fe³⁺ Detection

This protocol outlines the general steps for detecting Fe³⁺ ions in an aqueous sample.

Materials and Instruments:

  • Stock solution of this compound (1 mM in Methanol).

  • Stock solution of FeCl₃ (10 mM in deionized water).

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of test solutions by adding varying concentrations of Fe³⁺ (from the stock solution) to the buffer.

  • To each test solution, add the this compound stock solution to a final concentration of 10 µM. The final solvent composition should be Methanol/Water (1:1, v/v).

  • Incubate the solutions at room temperature for 2 minutes.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 340 nm. Record the emission intensity at 400 nm.

  • For selectivity studies, repeat the above procedure using other metal ion solutions instead of Fe³⁺.

  • Plot the fluorescence intensity at 400 nm against the concentration of Fe³⁺ to generate a calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the sensor and its application in analyte detection.

G cluster_synthesis Sensor Synthesis cluster_detection Analyte Detection Start Starting Materials (N-(3-methoxyphenyl)acetamide, POCl₃, DMF) Reaction Vilsmeier-Haack Reaction Start->Reaction Workup Workup & Purification (Precipitation, Filtration, Recrystallization) Reaction->Workup Product Pure 2-Hydroxy-7-methoxy- quinoline-3-carbaldehyde Workup->Product Preparation Prepare Sensor Solution (10 µM in MeOH/H₂O) Product->Preparation Addition Add Fe³⁺ Solution (Varying Concentrations) Preparation->Addition Incubation Incubate (2 min) Addition->Incubation Measurement Fluorescence Measurement (Ex: 340 nm, Em: 400 nm) Incubation->Measurement Analysis Data Analysis (Calibration Curve, LOD) Measurement->Analysis

Caption: General experimental workflow.

Conclusion

This compound holds significant potential as a selective and sensitive "turn-on" fluorescent sensor for the detection of Fe³⁺. The proposed chelation-enhanced fluorescence mechanism, coupled with the inherent photophysical properties of the quinoline scaffold, makes it a valuable tool for researchers in various fields, including environmental monitoring and biomedical diagnostics. The provided protocols offer a foundational methodology for the synthesis and application of this promising chemosensor. Further optimization and validation are recommended for specific applications.

References

Application Notes and Protocols for Developing Sensors with 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing fluorescent chemosensors using 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. This quinoline derivative serves as a versatile platform for creating sensitive and selective sensors, primarily for the detection of metal ions. The methodologies detailed below are based on the well-established principles of chelation-enhanced fluorescence.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The core sensing mechanism relies on the formation of a Schiff base by reacting this compound with a suitable amine. This Schiff base ligand, in its free state, typically exhibits weak fluorescence due to photoinduced electron transfer (PET) or C=N isomerization, which quenches the excited state.

Upon coordination with a target metal ion, a rigid chelate complex is formed. This complexation restricts the C=N isomerization and inhibits the PET process, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response. The hydroxyl group at the 2-position and the imine nitrogen of the Schiff base are crucial for metal ion binding.

Applications in Metal Ion Detection

Schiff bases derived from hydroxyquinoline aldehydes are widely employed as fluorescent probes for various metal ions due to their high sensitivity and selectivity. The choice of the amine component in the Schiff base synthesis can be tailored to fine-tune the sensor's selectivity towards specific metal ions. Potential target analytes include, but are not limited to:

  • Zinc (Zn²⁺): An essential trace element in biological systems.[1]

  • Aluminum (Al³⁺): A widely distributed element with potential toxicity.[2]

  • Copper (Cu²⁺): An important redox-active metal ion in biological and environmental systems.[3][4]

  • Iron (Fe³⁺/Fe²⁺): Crucial for numerous physiological processes.[5]

The developed sensors can be utilized for the quantification of these ions in various matrices, including environmental samples and biological systems.

Quantitative Data Summary

The following table summarizes the performance of various quinoline-based Schiff base sensors for the detection of different metal ions. This data is representative of the expected performance of sensors derived from this compound.

Sensor Derivative (Hypothetical)Target AnalyteDetection Limit (LOD)Stoichiometry (Sensor:Ion)Solvent SystemReference for Similar Compound
HMQ-HydrazideZn²⁺9.53 x 10⁻⁸ M1:1Ethanol[1]
HMQ-AminoquinolineAl³⁺3.23 x 10⁻⁸ M2:1DMSO/H₂O (7:3, v/v)[2]
HMQ-AnilineCu²⁺1.03 µM1:1Partially Aqueous[3]
HMQ-ThiazoleFe³⁺/Fe²⁺Not Specified1:1THF/H₂O (1:1, v/v)[5]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Sensor from this compound

This protocol describes a general method for the synthesis of a Schiff base fluorescent sensor by condensing this compound with a primary amine (e.g., hydrazine hydrate).

Materials:

  • This compound

  • Hydrazine hydrate (or other primary amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol.

  • To this solution, add 1 equivalent of the primary amine (e.g., hydrazine hydrate).[6]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[7]

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.[7]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[7]

  • Dry the purified Schiff base product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines the steps for evaluating the sensing performance of the synthesized Schiff base towards a target metal ion.

Materials and Equipment:

  • Synthesized Schiff base sensor

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) in a suitable solvent

  • Solvent (e.g., Ethanol, DMSO/H₂O mixture)

  • HEPES buffer (for pH control in aqueous systems)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in the chosen solvent.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent.

  • Fluorescence Titration:

    • Place a dilute solution of the sensor (e.g., 10 µM) in a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • Prepare solutions of the sensor containing a fixed concentration of the target metal ion and a potential interfering metal ion (at the same or higher concentration).

    • Also, prepare solutions of the sensor with each potential interfering metal ion alone.

    • Record the fluorescence spectra of all solutions and compare the intensity changes to assess the selectivity.

  • Determination of Detection Limit (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without the analyte) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).

  • Determination of Stoichiometry (Job's Plot):

    • Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying molar fractions of the metal ion (from 0 to 1).

    • Measure the fluorescence intensity of each solution.

    • Plot the fluorescence intensity against the molar fraction of the metal ion. The molar fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex.[1]

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Sensor Synthesis cluster_detection Protocol 2: Metal Ion Detection start 2-Hydroxy-7-methoxy- quinoline-3-carbaldehyde reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction amine Primary Amine (e.g., Hydrazine) amine->reaction purification Purification (Filtration, Washing) reaction->purification sensor Schiff Base Sensor purification->sensor sensor_sol Prepare Sensor Solution sensor->sensor_sol titration Fluorescence Titration sensor_sol->titration metal_sol Prepare Metal Ion Solutions metal_sol->titration analysis Data Analysis (LOD, Selectivity, Stoichiometry) titration->analysis results Sensor Performance Characteristics analysis->results

Caption: Experimental workflow for sensor synthesis and metal ion detection.

signaling_pathway cluster_ligand Free Sensor cluster_complex Sensor-Metal Complex ligand Schiff Base (Weak Fluorescence) pet PET / C=N Isomerization ligand->pet Excitation (hν) complex Chelate Complex (Strong Fluorescence) ligand->complex + Metal Ion quenched Fluorescence Quenching pet->quenched no_pet Inhibition of PET & Isomerization complex->no_pet Excitation (hν) enhanced Fluorescence Enhancement no_pet->enhanced

Caption: "Turn-on" fluorescence sensing mechanism.

References

Techniques for Derivatizing 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. This versatile scaffold is a valuable starting point for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The presence of a reactive aldehyde group, a phenolic hydroxyl group, and a quinoline core allows for a variety of chemical modifications, leading to the generation of diverse molecular architectures.

Application Notes

The derivatization of this compound is a key strategy for exploring structure-activity relationships (SAR) and developing new therapeutic agents. The resulting derivatives, including Schiff bases, hydrazones, chalcones, and products of Knoevenagel condensation and Wittig reactions, have shown a wide range of biological activities.

Key Derivatization Strategies and Their Significance:

  • Schiff Base Formation: The condensation of the aldehyde with primary amines or hydrazines yields imines (Schiff bases) or hydrazones, respectively. These derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The resulting C=N bond is crucial for their biological function.

  • Knoevenagel Condensation: This reaction with active methylene compounds leads to the formation of α,β-unsaturated systems. These products are important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential as anticancer agents.

  • Claisen-Schmidt Condensation (Chalcone Synthesis): The reaction with acetophenones in the presence of a base yields chalcones. Chalcones are a class of flavonoids with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1]

  • Wittig Reaction: This reaction allows for the conversion of the aldehyde group into an alkene with a defined stereochemistry. This is a powerful tool for carbon-carbon bond formation and the synthesis of complex molecules.

The quinoline moiety itself is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities.[2][3] Derivatives of quinoline-3-carbaldehyde, in particular, have demonstrated significant potential as antiproliferative and antimicrobial agents.[2][4][5]

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound. Optimization of reaction conditions (e.g., solvent, catalyst, temperature, and reaction time) may be necessary for specific substrates.

Synthesis of Schiff Bases and Hydrazones

This protocol describes the condensation reaction between this compound and a primary amine or hydrazine.

Workflow for Schiff Base and Hydrazone Synthesis:

G A Dissolve 2-Hydroxy-7-methoxy- quinoline-3-carbaldehyde in Ethanol B Add Primary Amine or Hydrazine (1 eq.) A->B C Add Glacial Acetic Acid (catalytic amount) B->C D Reflux Reaction Mixture (monitor by TLC) C->D E Cool to Room Temperature D->E F Collect Precipitate by Filtration E->F G Wash with Cold Ethanol F->G H Recrystallize from Suitable Solvent G->H I Dry the Purified Product H->I

Caption: General workflow for the synthesis of Schiff bases and hydrazones.

Materials:

  • This compound

  • Appropriate primary amine or hydrazine (e.g., aniline, substituted anilines, phenylhydrazine, thiosemicarbazide)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol with gentle warming.

  • To this solution, add the primary amine or hydrazine (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Dry the purified product under vacuum.

Quantitative Data for Schiff Base Synthesis (Analogous Compounds):

Reactant 1Reactant 2SolventCatalystTime (h)Yield (%)Reference
2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde2-AminophenolEthanolAcetic Acid6-7-[6]
2-Methoxyquinoline-4-carbaldehyde4-BromobenzohydrazideEthanolAcetic Acid3-4-[7]
Quinoline-3-carbohydrazide2-Nitrobenzaldehyde---85[8]
Quinoline-3-carbohydrazide2-Chlorobenzaldehyde---86[8]

Note: Yields are reported for analogous compounds and may vary for this compound.

Knoevenagel Condensation

This protocol outlines the base-catalyzed condensation of this compound with an active methylene compound.

Reaction Pathway for Knoevenagel Condensation:

G cluster_0 Reactants A 2-Hydroxy-7-methoxy- quinoline-3-carbaldehyde E Reflux A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Base Catalyst (e.g., Piperidine) C->E D Solvent (e.g., Ethanol) D->E F Knoevenagel Condensation Product E->F

Caption: General reaction scheme for Knoevenagel condensation.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)

  • Catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine or 0.1-0.2 equivalents of ammonium acetate).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. Reaction times can vary from 1 to 8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with a suitable solvent to induce crystallization.

  • Purify the crude product by recrystallization.

Quantitative Data for Knoevenagel Condensation (Analogous Compounds):

AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
2-Methoxyquinoline-4-carbaldehydeMalononitrilePiperidineEthanol292[9]
2-Methoxyquinoline-4-carbaldehydeEthyl CyanoacetatePiperidineEthanol488[9]
2-Methoxyquinoline-4-carbaldehydeBarbituric AcidAmmonium AcetateEthanol685[9]

Note: Yields are indicative for an analogous compound and may differ for the target molecule.

Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the base-catalyzed synthesis of chalcones from this compound and an acetophenone.

Workflow for Chalcone Synthesis:

G A Dissolve Aldehyde and Acetophenone in Ethanol B Add Aqueous NaOH or KOH (catalyst) A->B C Stir at Room Temperature (monitor by TLC) B->C D Pour into Crushed Ice C->D E Acidify with Dilute HCl D->E F Collect Precipitate by Filtration E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Dry the Purified Chalcone H->I

Caption: General workflow for Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-40%)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) and the acetophenone derivative (1 equivalent) in ethanol in a flask.

  • Cool the mixture in an ice bath and add the aqueous base solution dropwise with stirring.

  • Stir the reaction mixture at room temperature for several hours (e.g., 4-24 hours), monitoring by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Purify the crude chalcone by recrystallization from ethanol.

Quantitative Data for Chalcone Synthesis (General):

AldehydeAcetophenoneBaseSolventTime (h)Yield (%)Reference
Substituted BenzaldehydesSubstituted AcetophenonesKOHEthanol-22-85[1]
Benzaldehyde4-AminoacetophenoneNaOHAqueous-25-70[10]
Vanillin1,4-DiacetylbenzeneH₂SO₄Ethanol1235[10]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Wittig Reaction

This protocol provides a general procedure for the olefination of this compound using a phosphonium ylide.

Reaction Pathway for Wittig Reaction:

G cluster_0 Ylide Generation cluster_1 Olefination A Phosphonium Salt B Strong Base (e.g., n-BuLi) A->B in Anhydrous THF C Phosphonium Ylide B->C D 2-Hydroxy-7-methoxy- quinoline-3-carbaldehyde C->D Reaction E Alkene Product D->E F Triphenylphosphine Oxide D->F

Caption: General scheme of the Wittig reaction.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

Procedure:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), suspend the phosphonium salt (1 equivalent) in anhydrous THF. Cool the suspension to 0 °C and add the strong base (1 equivalent) dropwise. Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Stereoselectivity: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes.[11][12]

This document provides a foundational guide for the derivatization of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to explore the biological activities of the novel compounds synthesized.

References

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in materials science applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound belonging to the quinoline family. Its structure, featuring a hydroxyl group, a methoxy group, and a reactive carbaldehyde moiety on the quinoline core, makes it a promising candidate for various applications in materials science. The quinoline scaffold is known for its unique photophysical properties, including fluorescence, and the presence of the aldehyde group provides a versatile handle for further chemical modifications and incorporation into larger material systems.

While specific research on the materials science applications of this compound is limited, this document outlines potential applications and detailed experimental protocols based on the known properties of structurally similar quinoline derivatives. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound.

Physicochemical and Structural Data

Quantitative data for this compound and its precursors are summarized below. Data for related compounds are included to provide context for potential properties and performance.

Table 1: Physicochemical Properties of this compound and Related Precursors

PropertyThis compound2-Chloro-7-methoxyquinoline-3-carbaldehyde
Molecular Formula C₁₁H₉NO₃C₁₁H₈ClNO₂
Molecular Weight 203.19 g/mol 221.64 g/mol
CAS Number 101382-55-268236-20-4
Appearance (Predicted) Crystalline SolidSolid
IUPAC Name 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde2-chloro-7-methoxyquinoline-3-carbaldehyde[1]

Table 2: Crystallographic Data for a Structurally Related Compound: 7-Methoxy-2-phenylquinoline-3-carbaldehyde

Note: This data provides insight into the potential for π-π stacking interactions, which are crucial for the assembly of organic materials.

ParameterValueReference
Crystal System Triclinic[2]
Space Group P-1[2]
Dihedral Angle (Phenyl to Quinoline) 43.53 (4)°[2]
π-π Stacking Distance 3.6596 (17) Å to 4.0726 (18) Å[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the target molecule can be achieved via a two-step process starting from a substituted acetanilide, proceeding through a Vilsmeier-Haack reaction to form the 2-chloro intermediate, followed by acid-catalyzed hydrolysis.

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 to 3 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 5°C. Stir the mixture for an additional 30-60 minutes at this temperature to form the Vilsmeier reagent.[3]

  • Reactant Addition: Add m-anisidine-derived acetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-90°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Precipitation: Neutralize the solution with a cold aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the crude 2-chloro-7-methoxyquinoline-3-carbaldehyde.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent like ethyl acetate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 2-Chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) obtained from Step 1 in acetic acid.

  • Hydrolysis: Add sodium acetate (as a catalyst) and heat the mixture under microwave irradiation (e.g., at 320 W) or conventional reflux until TLC indicates the consumption of the starting material.[4]

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water to remove acetic acid, and dry. The final product, this compound, can be further purified by column chromatography on silica gel or by recrystallization.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Hydrolysis A m-Anisidine Acetanilide C Reaction at 70-90°C A->C B Vilsmeier Reagent (POCl₃ + DMF) B->C D Ice Water Quench & Neutralization C->D E 2-Chloro-7-methoxy- quinoline-3-carbaldehyde D->E G Heating (Microwave/Reflux) E->G F Acetic Acid / NaOAc F->G H Precipitation in Ice Water G->H I 2-Hydroxy-7-methoxy- quinoline-3-carbaldehyde H->I

Proposed synthesis workflow for this compound.

Potential Applications in Materials Science

Application 1: Fluorescent Chemosensors

The quinoline core is inherently fluorescent, and the presence of hydroxyl and aldehyde groups provides potential coordination sites for metal ions. The binding of an analyte can modulate the fluorescence properties of the molecule, enabling its use as a "turn-on" or "turn-off" sensor.

Protocol 2: Screening for Metal Ion Sensing

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile. Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺) in deionized water or the same organic solvent.

  • Titration Experiment:

    • In a series of cuvettes, place a fixed amount of the sensor stock solution and dilute with the chosen solvent to a final concentration of 10-20 µM.

    • Record the initial UV-Vis absorption and fluorescence emission spectra of the sensor solution. The excitation wavelength should be determined from the absorption maximum.

    • Add incremental amounts of a metal ion stock solution (e.g., 0.1, 0.2, 0.5, 1.0... equivalents) to the cuvettes.

    • After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes.

    • Record the UV-Vis and fluorescence spectra after each addition.

  • Data Analysis:

    • Plot the change in absorbance or fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • Observe any colorimetric changes under visible and UV light.

    • Calculate the binding constant (Ka) using a suitable model (e.g., Benesi-Hildebrand plot) if a clear binding isotherm is observed.

  • Selectivity Test: Repeat the experiment with a range of different metal ions at a fixed concentration (e.g., 2 equivalents) to determine the selectivity of the sensor.

G Start Prepare Sensor & Metal Ion Stock Solutions Setup Prepare Cuvette with Diluted Sensor Solution Start->Setup InitialSpec Record Initial UV-Vis & Fluorescence Spectra Setup->InitialSpec AddMetal Add Aliquot of Metal Ion Solution InitialSpec->AddMetal Equilibrate Equilibrate for 1-2 min AddMetal->Equilibrate RecordSpec Record New Spectra Equilibrate->RecordSpec Check More Additions? RecordSpec->Check Check->AddMetal Yes Analyze Plot Intensity vs. [Metal] Calculate Binding Constant Check->Analyze No End End Analyze->End

Experimental workflow for screening the metal ion sensing capabilities.
Application 2: Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are known for their electroluminescent properties and good thermal stability, making them candidates for use in OLEDs either as emissive materials or host materials. The aldehyde group can be used to synthesize more complex, conjugated molecules with tailored electronic properties.

Protocol 3: Fabrication and Characterization of a Simple OLED Device

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Thin Film Deposition:

    • Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the following layers sequentially onto the ITO substrate:

      • Hole Injection Layer (HIL): e.g., 20 nm of HAT-CN.

      • Hole Transport Layer (HTL): e.g., 40 nm of TAPC.

      • Emissive Layer (EML): Deposit this compound (or a derivative) as a guest material doped into a suitable host material (e.g., 5-10% dopant in a CBP host). The thickness would typically be 20-30 nm.

      • Electron Transport Layer (ETL): e.g., 30 nm of TPBi.

      • Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).

    • Cathode: Deposit a 100 nm layer of Aluminum (Al) as the top electrode.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.

    • Record the electroluminescence (EL) spectrum at different operating voltages.

    • Calculate the device performance metrics, including turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Disclaimer: The application notes and protocols provided are based on the chemical properties of the target molecule and established methodologies for structurally related compounds. These should be considered as starting points for experimental design. Researchers should conduct a thorough literature search and risk assessment before commencing any experimental work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center for improving the yield of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde synthesis.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, which typically proceeds via a Vilsmeier-Haack reaction followed by hydrolysis.

Issue 1: Low Yield in the Vilsmeier-Haack Reaction

Question: My Vilsmeier-Haack reaction to form the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate is resulting in a very low yield. What are the potential causes and solutions?

Answer: Low yields in this step are a frequent problem and can be attributed to several factors:

  • Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is extremely sensitive to moisture. Any water present will consume the reagent and inhibit the reaction.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF and handle phosphorus oxychloride (POCl₃) in a fume hood with care to prevent exposure to atmospheric moisture.

  • Improper Reagent Stoichiometry: The molar ratio of the starting material (e.g., a 3-methoxyacetanilide derivative) to the Vilsmeier reagent is critical and often requires optimization.[1]

    • Solution: Experiment with varying the equivalents of POCl₃ and DMF. A common starting point is using 1.5 to 3 equivalents of POCl₃ relative to the aniline derivative.

  • Suboptimal Reaction Temperature: The reaction temperature profile is crucial. The formation of the Vilsmeier reagent must be done at a low temperature (0-5 °C), while the subsequent formylation and cyclization require heating.[2] Excessive heat can lead to the formation of tar-like substances.[1][2]

    • Solution: Maintain strict temperature control. Add POCl₃ to DMF dropwise while keeping the temperature below 5°C. For the main reaction, increase the temperature incrementally (e.g., to 60-90°C) and monitor progress using Thin Layer Chromatography (TLC).

  • Incomplete Hydrolysis of the Iminium Intermediate: The reaction work-up involves hydrolyzing an iminium salt intermediate to yield the final aldehyde. This step requires careful pH control.[2]

    • Solution: During work-up, after pouring the reaction mixture onto crushed ice, ensure the solution is made sufficiently basic (pH 8-9) using a cold sodium hydroxide or sodium carbonate solution to facilitate complete hydrolysis and precipitation of the product.[2]

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I avoid them?

Answer: Several side products can form during this synthesis:

  • Unreacted Starting Material: If the reaction does not go to completion, the starting acetanilide will remain.

    • Solution: Increase the reaction time or temperature, but monitor carefully by TLC to avoid degradation. Ensure the stoichiometry of the Vilsmeier reagent is sufficient.

  • Formation of Isomers: Depending on the precise starting material and conditions, formylation could potentially occur at other positions on the aromatic ring.

    • Solution: Purification by column chromatography is the most effective way to separate isomers.[2]

  • Tar-like Substances: Overheating or uncontrolled addition of reagents can lead to polymerization and the formation of intractable tars.[2]

    • Solution: Maintain the recommended temperature ranges and ensure slow, dropwise addition of reagents, particularly POCl₃.[2]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final this compound. What are the best methods?

Answer: Purification can be challenging due to the aldehyde's reactivity.

  • Product "Oiling Out": The product may separate as an oil instead of a solid precipitate during work-up. This is often due to impurities lowering the melting point.

    • Solution: Ensure neutralization is complete by checking the pH. If oiling persists, extract the product with an organic solvent like ethyl acetate or dichloromethane, dry the organic layer, and evaporate the solvent. The resulting crude solid or oil will likely require chromatography.[1]

  • Decomposition on Silica Gel: Aldehydes can sometimes degrade on the acidic surface of standard silica gel during column chromatography.[3]

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent system containing 0.1-1% triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.[3]

  • Recrystallization Issues: Finding a suitable solvent for recrystallization can be difficult.

    • Solution: For similar quinoline carbaldehydes, a mixture of petroleum ether and ethyl acetate has proven effective.[3][4] Screen various solvent systems to find one where the product is soluble when hot but sparingly soluble when cold.

Data Presentation

Table 1: General Vilsmeier-Haack Reaction Parameters
ParameterRecommended RangeNotes
Substrate Electron-rich aniline derivativee.g., N-(3-methoxyphenyl)acetamide
Solvent Anhydrous DMFActs as both solvent and reagent
Formylating Agent POCl₃1.5 - 3.0 equivalents
Reagent Addition Temp. 0 - 5 °CCritical to control exotherm
Reaction Temperature 60 - 90 °CMonitor by TLC to determine optimal temp
Reaction Time 2 - 8 hoursVaries with substrate reactivity
Work-up pH 8 - 9For hydrolysis of the iminium salt
Table 2: Troubleshooting Summary
IssuePossible CauseRecommendation
Low Yield Moisture; Incorrect stoichiometry; Suboptimal temperatureUse anhydrous reagents; Optimize reagent ratios; Maintain strict temperature control
Tar Formation Reaction temperature too highMaintain recommended temperature; Slow reagent addition
Product Oils Out Incomplete neutralization; ImpuritiesCheck pH; Extract with organic solvent and purify by chromatography
Decomposition Acidic silica gel; Air/light exposureDeactivate silica with Et₃N; Use inert atmosphere; Protect from light

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of activated aromatic compounds.[2][5]

  • Reagent Preparation: In a three-neck, oven-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reagent Stirring: Stir the resulting mixture at 0 °C for 30-60 minutes. The solution should become a pale yellow, viscous liquid or slurry; this is the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, N-(3-methoxyphenyl)acetamide (1 equivalent), in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat it in an oil bath to 70-80 °C for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully pour the contents onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a cold, saturated solution of sodium carbonate or 10% sodium hydroxide until the pH reaches 8-9. A precipitate should form.

  • Isolation: Filter the crude product using a Büchner funnel, wash the solid with plenty of cold water, and air-dry. The solid is crude 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: In a round-bottom flask, suspend the crude 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) in a mixture of glacial acetic acid and water (e.g., 4:1 ratio).

  • Hydrolysis: Add sodium acetate (3 equivalents) to the suspension and heat the mixture to reflux (around 100-110 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound, often precipitates out. If not, carefully pour the mixture into cold water to induce precipitation.

  • Purification: Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography if necessary.[3][6]

Visualizations

reaction_pathway cluster_reagents Vilsmeier Reagent Formation cluster_synthesis Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Vilsmeier->Intermediate Formylation & Cyclization Start N-(3-methoxyphenyl)acetamide Start->Intermediate Product 2-Hydroxy-7-methoxy- quinoline-3-carbaldehyde Intermediate->Product Hydrolysis (e.g., AcOH/NaOAc)

Caption: Reaction pathway for the synthesis of the target compound.

experimental_workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) B 2. Add Acetanilide Substrate A->B C 3. Heat Reaction Mixture (70-80°C, 4-6h) B->C D 4. Quench on Ice & Neutralize (pH 8-9) C->D E 5. Isolate Crude Chloro-intermediate D->E F 6. Hydrolyze with AcOH/NaOAc E->F G 7. Isolate Crude Product F->G H 8. Purify (Recrystallization or Chromatography) G->H I Final Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

troubleshooting_guide Start Low Product Yield? Moisture Check for Moisture Contamination Start->Moisture Yes Temp Verify Reaction Temperature Profile Start->Temp Yes Purity Analyze Product Purity (TLC/NMR) Start->Purity No, but yield is low Sol_Moisture Use Anhydrous Solvents & Oven-Dried Glassware Moisture->Sol_Moisture Sol_Temp Maintain Strict Temp Control (0°C for reagent, heat for reaction) Temp->Sol_Temp Impure Significant Impurities Present Purity->Impure Yes Pure Yield is Low but Product is Clean Purity->Pure No Sol_Impure Optimize Purification: - Deactivate Silica - Test Recrystallization Solvents Impure->Sol_Impure Sol_Stoich Optimize Reagent Stoichiometry (Increase Vilsmeier Reagent) Pure->Sol_Stoich

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Solving Solubility Issues with 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1][2] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to effectively solvate individual molecules, further hindering solubility.[1][2] The presence of lipophilic methoxy and carbaldehyde groups also contributes to its overall low affinity for aqueous media.

Q2: What are the initial and most common strategies to improve the solubility of my compound?

The most straightforward and widely used initial approach is to prepare a concentrated stock solution using a co-solvent, which is then diluted into your aqueous experimental medium.[3] Dimethyl sulfoxide (DMSO) is the most common and recommended co-solvent due to its ability to dissolve a wide range of polar and non-polar compounds and its miscibility with water.[3]

Other common initial strategies include:

  • pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of the solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.[1][2]

  • Use of Co-solvents: Adding a water-miscible organic solvent can reduce the overall polarity of the solvent system, thereby increasing the solubility of the hydrophobic compound.[1][2]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening and what should I do?

This common issue, often referred to as "crashing out," occurs when the concentration of the organic co-solvent (like DMSO) is significantly reduced upon dilution into an aqueous medium.[3][4] This change in the solvent environment causes the poorly soluble compound to precipitate.

Here are immediate steps to troubleshoot this problem:

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final aqueous medium. Try preparing serial dilutions to determine a concentration that remains in solution.[3]

  • Increase the Co-solvent Concentration: A slightly higher final concentration of the co-solvent (e.g., 0.5% DMSO instead of 0.1%) might keep the compound dissolved. However, always run a vehicle control with the same final co-solvent concentration to check for any effects on your experiment.[3]

  • Gentle Warming and Sonication: After dilution, gentle warming (e.g., in a 37°C water bath) or sonication for 5-10 minutes can help to redissolve fine precipitates. Be cautious about the compound's stability at elevated temperatures.[3]

Q4: What are more advanced techniques if co-solvents and pH adjustments are not sufficient?

If initial methods fail, several advanced strategies can be employed:

  • Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can dramatically improve its aqueous solubility and dissolution rate.[1] A pKa difference of greater than 3 between the quinoline and the acid is generally recommended for stable salt formation.[1]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1][2] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often more soluble and effective.[1][2]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[1]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[3]

Quantitative Data Summary

Due to the limited publicly available experimental data specifically for this compound, the following table provides an illustrative summary of potential solubility enhancements based on general principles for quinoline derivatives. Actual values will vary and must be determined experimentally.

MethodSolvent/SystemIllustrative Solubility (µg/mL)Approximate Fold IncreaseNotes
Baseline Water< 11xInherently poor solubility.
pH Adjustment Acidic Buffer (pH < pKa)10 - 5010-50xEffective for basic quinolines.[1][2]
Co-solvency 10% DMSO in Water50 - 20050-200xDependent on the final DMSO concentration.[3]
Cyclodextrin Complexation 5% HP-β-CD in Water100 - 500100-500xForms a host-guest inclusion complex.[1][2]
Salt Formation Aqueous Buffer> 1000> 1000xA highly effective but synthetically involved method.[1]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Add a calculated volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-100 mM).[3]

    • Ensure complete dissolution by vortexing. If necessary, use a sonicator bath for 5-10 minutes.[3]

    • Visually inspect the solution to ensure it is clear and free of particulates.[3]

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]

  • Working Solution Preparation:

    • Serially dilute the high-concentration stock solution into your aqueous experimental medium (e.g., buffer, cell culture media) to achieve the desired final concentration.

    • Add the stock solution dropwise while vortexing the aqueous medium to facilitate mixing and prevent immediate precipitation.

Protocol 2: Solubility Determination by Phase-Equilibrium Method with Cyclodextrins
  • Preparation of Cyclodextrin Solutions:

    • Prepare a series of solutions with increasing concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).[3]

  • Equilibration:

    • Add an excess amount of this compound powder to a fixed volume of each cyclodextrin solution.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[2]

  • Phase Separation:

    • Separate the undissolved solid from the solution by centrifugation at high speed (>10,000 x g) for 15-30 minutes or by filtering through a 0.22 µm syringe filter.[2][3] Ensure the filter material does not bind to your compound.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visual Troubleshooting and Workflow Diagrams

Solubility_Troubleshooting_Workflow start Start: Compound Precipitates from Aqueous Solution check_conc Is the final concentration essential? start->check_conc lower_conc Lower the Final Concentration check_conc->lower_conc No check_cosolvent Can co-solvent concentration be increased? check_conc->check_cosolvent Yes success Compound Soluble lower_conc->success increase_cosolvent Increase Co-solvent % (e.g., 0.5% DMSO) Run vehicle control check_cosolvent->increase_cosolvent Yes adv_methods Explore Advanced Methods check_cosolvent->adv_methods No increase_cosolvent->success ph_adjust pH Adjustment adv_methods->ph_adjust cyclodextrin Cyclodextrin Complexation adv_methods->cyclodextrin surfactant Use of Surfactants adv_methods->surfactant ph_adjust->success fail Still Insoluble ph_adjust->fail cyclodextrin->success cyclodextrin->fail surfactant->success surfactant->fail

Caption: Troubleshooting workflow for compound precipitation.

Solubility_Enhancement_Selection start Start: Poorly Soluble This compound initial_screen Initial Screening start->initial_screen cosolvency Co-solvency (e.g., DMSO, Ethanol) initial_screen->cosolvency ph_modification pH Modification initial_screen->ph_modification check_success Solubility Goal Met? cosolvency->check_success ph_modification->check_success advanced_techniques Advanced Techniques check_success->advanced_techniques No end_success Proceed with Experiment check_success->end_success Yes cyclodextrin Cyclodextrin Complexation advanced_techniques->cyclodextrin solid_dispersion Solid Dispersion advanced_techniques->solid_dispersion salt_formation Salt Formation advanced_techniques->salt_formation cyclodextrin->end_success end_reassess Re-assess Formulation cyclodextrin->end_reassess solid_dispersion->end_success solid_dispersion->end_reassess salt_formation->end_success salt_formation->end_reassess

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective synthetic route is a two-step process. The first step involves the Vilsmeier-Haack reaction of an appropriate N-arylacetamide, such as m-methoxyacetanilide, to form the intermediate 2-chloro-7-methoxyquinoline-3-carbaldehyde. The second step is the hydrolysis of this chloro-intermediate to the desired this compound.

Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation and cyclization?

A2: The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as a mild electrophile.[1][3] This method is often preferred due to its efficiency, regioselectivity, and the ability to achieve both cyclization and formylation in a single step from readily available starting materials.[4]

Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction?

A3: Several parameters are crucial for a successful Vilsmeier-Haack reaction:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture, so all glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic reaction and should be performed at low temperatures (0-5 °C). The subsequent reaction with the substrate may require heating, and the optimal temperature should be determined by monitoring the reaction's progress.[5]

  • Stoichiometry of Reagents: The molar ratio of the substrate to the Vilsmeier reagent (POCl₃ and DMF) is critical and often requires optimization to maximize the yield. An excess of the Vilsmeier reagent is typically used.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method to monitor the progress of both the Vilsmeier-Haack reaction and the subsequent hydrolysis. By comparing the spots of the starting material, intermediate, and product, you can determine the optimal reaction time.

Q5: What are the common side products in the synthesis?

A5: In the Vilsmeier-Haack step, incomplete cyclization or the formation of regioisomers can occur, especially if the starting material has multiple activated positions. During the hydrolysis step, incomplete conversion will leave unreacted 2-chloro-7-methoxyquinoline-3-carbaldehyde as an impurity. Over-hydrolysis or harsh basic conditions could potentially lead to other degradation products.

Troubleshooting Guides

Part 1: Vilsmeier-Haack Reaction for 2-Chloro-7-methoxyquinoline-3-carbaldehyde
IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Substrate is not sufficiently activated. 3. Suboptimal reaction temperature or time. 4. Incorrect stoichiometry of reagents.1. Ensure all glassware is oven-dried and use anhydrous DMF. Handle POCl₃ in a fume hood with care. 2. The methoxy group at the m-position of the acetanilide is an electron-donating group which should facilitate the reaction. If yields are still low, consider alternative starting materials or formylation methods. 3. Monitor the reaction by TLC. If the starting material persists, consider incrementally increasing the reaction temperature (e.g., from 80°C to 90°C) or extending the reaction time. 4. Optimize the molar ratio of POCl₃ to the substrate. A ratio of up to 12 moles of POCl₃ per mole of substrate has been shown to improve yields.
Formation of Tar-like Substances 1. Reaction temperature is too high. 2. Uncontrolled addition of reagents.1. Maintain the recommended temperature range (e.g., 80-90°C) and monitor for any exothermic events. 2. Add POCl₃ to DMF slowly and dropwise at 0-5°C to control the initial exothermic reaction.
Difficult Product Precipitation The product may have some solubility in the aqueous work-up medium.After pouring the reaction mixture onto crushed ice and neutralizing, if precipitation is incomplete, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
Part 2: Hydrolysis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient reaction time or temperature. 2. Inadequate concentration of the hydrolyzing agent (e.g., acid).1. Monitor the reaction by TLC. If the chloro-intermediate is still present, increase the reaction time or temperature. 2. Ensure the concentration of the acid (e.g., formic acid or hydrochloric acid) is sufficient to promote hydrolysis.[6]
Product Degradation Harsh reaction conditions (e.g., strong base or high temperature for extended periods).Use milder hydrolysis conditions. Formic acid-promoted hydrolysis is an efficient method.[6] If using a base, control the temperature and reaction time carefully.
Difficult Purification Presence of unreacted starting material and other impurities.Recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture) is often effective. If impurities persist, column chromatography on silica gel may be necessary.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from a procedure for the synthesis of substituted 2-chloro-3-formylquinolines.

Reagents and Materials:

  • m-Methoxyacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve m-methoxyacetanilide (5 mmoles) in dry DMF (15 mmoles).

  • Cool the solution to 0-5 °C in an ice bath.

  • With vigorous stirring, add POCl₃ (60 mmoles) dropwise to the solution, maintaining the temperature below 5 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Filter the precipitated solid, wash it thoroughly with water, and dry it.

  • The crude product can be purified by recrystallization from ethyl acetate.

Quantitative Data for Vilsmeier-Haack Reaction Optimization:

Molar Ratio (POCl₃:Substrate)Temperature (°C)Yield (%)
3:180Low
6:180Moderate
12:190High (up to 87%)
15:190High
Step 2: Synthesis of this compound via Hydrolysis

This protocol is based on a general method for the hydrolysis of 2-chloroquinolines.[6]

Reagents and Materials:

  • 2-Chloro-7-methoxyquinoline-3-carbaldehyde

  • Formic acid (HCO₂H)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 mmol) in formic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Hydrolysis start1 m-Methoxyacetanilide + Anhydrous DMF add_pocl3 Add POCl3 (dropwise) at 0-5 °C start1->add_pocl3 reaction1 Heat at 80-90 °C (4-16 h) add_pocl3->reaction1 workup1 Pour onto ice, neutralize with NaHCO3 reaction1->workup1 product1 2-Chloro-7-methoxy- quinoline-3-carbaldehyde workup1->product1 start2 2-Chloro-7-methoxy- quinoline-3-carbaldehyde + Formic Acid product1->start2 Intermediate reaction2 Reflux start2->reaction2 workup2 Add water, extract with Ethyl Acetate reaction2->workup2 purification Purification (Column Chromatography/ Recrystallization) workup2->purification product2 2-Hydroxy-7-methoxy- quinoline-3-carbaldehyde purification->product2

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic cluster_vilsmeier Vilsmeier-Haack Step cluster_hydrolysis Hydrolysis Step start Low Yield or Reaction Failure check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents optimize_temp Optimize Temperature & Reaction Time start->optimize_temp optimize_stoich Optimize Reagent Stoichiometry start->optimize_stoich check_completion Ensure Complete Conversion (TLC) start->check_completion mild_conditions Use Milder Hydrolysis Conditions start->mild_conditions purification_issues Improve Purification (Recrystallization/ Chromatography) check_reagents->purification_issues optimize_temp->purification_issues optimize_stoich->purification_issues check_completion->purification_issues mild_conditions->purification_issues success Improved Yield purification_issues->success

Caption: Troubleshooting workflow for synthesis optimization.

Apoptosis Signaling Pathway

Some quinoline derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of death receptor signaling pathways.[7][8]

apoptosis_pathway compound 2-Hydroxyquinoline Derivative ros Increased ROS Production compound->ros death_receptor Death Receptor (e.g., Fas) compound->death_receptor mitochondria Mitochondrial Stress ros->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 bax Bax Activation mitochondria->bax bid Bid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 tbid tBid bid->tbid tbid->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptosis signaling pathway induced by quinoline derivatives.

References

photostability issues of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific photostability data for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is limited in publicly available literature. The following information is based on the general photochemistry of quinoline derivatives, aromatic aldehydes, and related heterocyclic compounds, as well as established guidelines for photostability testing.

Frequently Asked Questions (FAQs)

Q1: What are the potential photostability issues associated with this compound?

A1: Based on its chemical structure, this compound possesses several moieties that could contribute to photosensitivity. The quinoline ring system can absorb UV radiation, and aromatic aldehydes are known to be susceptible to photo-oxidation and other photochemical reactions. The presence of hydroxyl and methoxy groups can also influence the electron distribution in the aromatic system, potentially affecting its photoreactivity.

Q2: What are the likely photodegradation pathways for this compound?

A2: While specific degradation products have not been documented, plausible pathways based on the functional groups include:

  • Oxidation of the aldehyde: The carbaldehyde group is prone to oxidation upon exposure to light and air, potentially forming the corresponding carboxylic acid (2-hydroxy-7-methoxyquinoline-3-carboxylic acid).

  • Photodimerization or polymerization: Excited-state molecules may react with each other to form dimers or oligomers.

  • Reactions involving the quinoline ring: The quinoline nucleus itself can undergo complex photoreactions, including ring cleavage or the formation of photo-adducts, especially in the presence of reactive oxygen species.[1][2]

  • Reactions involving the methoxy group: Photodegradation of methoxy-substituted aromatic compounds can sometimes involve demethylation or other rearrangements.[3]

Q3: How can I minimize photodegradation of this compound during routine laboratory experiments?

A3: To minimize photodegradation during your experiments, it is crucial to protect the compound from light.

  • Use amber glass vials or foil-wrapped containers for storing solutions and solid samples.

  • Work under subdued lighting conditions whenever possible.

  • Prepare solutions fresh and avoid long-term storage of dilute solutions exposed to ambient light.

  • Consider the solvent system, as the solvent can influence the rate and pathway of photodegradation.

Q4: What long-term strategies can be employed to enhance the photostability of this compound in a formulation?

A4: For pharmaceutical or other formulations, several strategies can be employed to improve photostability:[4][5]

  • Inclusion of Antioxidants: The addition of antioxidants can help to quench free radicals and reactive oxygen species that may be generated during photo-exposure, thus preventing oxidative degradation.[6][7][8]

  • Encapsulation: Techniques like microencapsulation, or complexation with cyclodextrins or liposomes can provide a physical barrier, shielding the molecule from light.[4][9][10]

  • Use of UV Absorbers: Incorporating a UV-absorbing excipient into the formulation can help to filter out harmful wavelengths of light.[11]

  • Opaque Packaging: The final product should be packaged in light-resistant containers to prevent light exposure during storage and handling.[12]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Color change (e.g., yellowing) of the solid compound or solution upon light exposure. Formation of colored photodegradation products.1. Protect the sample from all light sources immediately. 2. Analyze the sample using UV-Vis spectroscopy to check for changes in the absorption spectrum. 3. Use HPLC or LC-MS to identify and quantify the parent compound and any new peaks corresponding to degradation products.
Inconsistent results in bioassays or analytical measurements. Photodegradation of the compound in stock solutions or during the experimental procedure.1. Prepare fresh stock solutions and protect them from light. 2. Run a control experiment with a sample that has been intentionally exposed to light to assess the impact of degradation on the assay. 3. Incorporate a "dark control" (a sample protected from light) in all experiments to differentiate between thermal and photo-induced degradation.
Appearance of new peaks in HPLC chromatograms of stability samples. Formation of one or more photodegradants.1. Develop a stability-indicating HPLC method capable of resolving the parent peak from all degradation products. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm the resolving power of the method. 3. Use LC-MS and/or NMR to identify the chemical structures of the new peaks.

Quantitative Data Summary

As specific quantitative data for this compound is not available, the following table presents potential degradation products and the analytical methods that can be used for their detection and characterization.

Potential Degradation ProductProposed Formation MechanismRecommended Analytical Method(s)
2-Hydroxy-7-methoxyquinoline-3-carboxylic acidPhoto-oxidation of the aldehyde groupHPLC, LC-MS, FT-IR
Photodimers/Oligomers[2+2] cycloaddition or other intermolecular reactionsSize-Exclusion Chromatography (SEC), MS, NMR
Ring-opened productsPhotocleavage of the quinoline ring systemGC-MS, LC-MS/MS
Demethylated derivativesPhotolytic cleavage of the methoxy ether bondHPLC, LC-MS

Experimental Protocols

Protocol: Forced Photostability Study (as per ICH Q1B Guidelines)

This protocol outlines a general procedure for conducting a forced degradation study to assess the photostability of this compound.

  • Sample Preparation:

    • Prepare a solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) at a known concentration.

    • Place the solution in a chemically inert, transparent container.

    • Prepare a "dark control" sample by wrapping an identical container with aluminum foil.

  • Light Exposure:

    • Place the test and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[13] A common setup is a combination of a cool white fluorescent lamp and a near-UV lamp.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[13]

  • Sampling and Analysis:

    • Withdraw aliquots of the test and dark control samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).

    • Analyze the samples immediately using a validated stability-indicating HPLC method.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of any new peaks.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound at each time point for both the light-exposed and dark control samples.

    • If significant degradation occurs in the light-exposed sample compared to the dark control, the compound is considered photolabile.

    • Characterize the major degradation products using techniques like LC-MS.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_exp Exposure cluster_analysis Analysis cluster_eval Evaluation A Prepare solution of compound in transparent container B Prepare 'dark control' sample (wrapped in foil) C Place samples in photostability chamber A->C B->C D Expose to UV/Vis light (ICH Q1B) C->D E Withdraw aliquots at time intervals D->E F Analyze via stability-indicating HPLC E->F G Compare degradation of exposed vs. dark control F->G H Identify degradation products (LC-MS) F->H I Assess photostability G->I H->I

Caption: Experimental workflow for photostability testing.

G A This compound B Excited State A->B hν (Light Absorption) C 2-Hydroxy-7-methoxyquinoline-3-carboxylic acid B->C Oxidation (+O2) D Photodimers B->D Intermolecular Reaction E Other Degradants B->E Ring Cleavage, etc.

Caption: Plausible photodegradation pathways.

References

Technical Support Center: Purification of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized via a Vilsmeier-Haack reaction, may contain several impurities.[1][2] These can include unreacted starting materials, polymeric materials, and side-products from the reaction.[1][3] Given the aldehyde functionality, the corresponding carboxylic acid, formed by oxidation, is also a common impurity, especially if the compound has been exposed to air.[4]

Q2: My purified this compound is degrading over time. How can I prevent this?

A2: Aldehydes, including this compound, can be susceptible to oxidation.[3] To minimize degradation, it is recommended to work under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents for purification.[3] Store the purified compound in a tightly sealed container, protected from light and air, preferably at a low temperature.

Q3: How can I confirm the purity of my final product?

A3: The purity of your this compound can be assessed using a combination of analytical techniques. A single spot on a Thin-Layer Chromatography (TLC) plate in multiple solvent systems is a good indicator of purity.[3] A sharp melting point is also characteristic of a pure compound.[3] For more definitive analysis, spectroscopic methods such as ¹H and ¹³C NMR, and Mass Spectrometry are recommended to confirm the structure and absence of impurities.[3] High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[4]

Troubleshooting Guides

Column Chromatography Issues

Issue 1: My compound is streaking or tailing on the silica gel TLC plate and column.

  • Possible Cause: The basic nitrogen in the quinoline ring can interact strongly with the acidic silica gel, causing streaking.[5] Overloading the column with the sample can also lead to this issue.[3]

  • Solution:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent containing a small amount of a volatile base like triethylamine (0.1-1%).[3] This will neutralize the acidic sites on the silica.

    • Reduce Sample Load: Ensure you are not overloading the column. A general guideline is a silica gel to crude product weight ratio of at least 30:1 for straightforward separations.[5]

    • Optimize Solvent System: Increase the polarity of your eluent. A gradient elution may be necessary to achieve good separation.[3]

Issue 2: The product appears to be decomposing on the column.

  • Possible Cause: Quinoline aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3][5]

  • Solution:

    • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned above, deactivating the silica gel with triethylamine can prevent acid-catalyzed decomposition.[5] Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.[3][5]

    • Minimize Contact Time: Employ flash chromatography with positive air pressure to reduce the residence time of your compound on the column.[3]

    • Work at a Lower Temperature: If the compound is thermally sensitive, running the column in a cold room may help to minimize decomposition.[5]

Recrystallization Issues

Issue 3: I am having difficulty finding a suitable solvent for recrystallization.

  • Possible Cause: The compound may have very high or very low solubility in common solvents, or impurities may be inhibiting crystallization.

  • Solution:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold.[6]

    • Use a Solvent Mixture: If a single solvent is not effective, try a binary solvent system. For the related compound, 2-methoxyquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been used successfully.[7] Another common system is dichloromethane/hexane.[3] Dissolve the compound in the solvent in which it is more soluble, and then slowly add the "anti-solvent" (in which it is less soluble) until the solution becomes cloudy. Warm the mixture to redissolve the solid and then allow it to cool slowly.

Issue 4: The product "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution may be supersaturated with impurities.

  • Solution:

    • Lower the Crystallization Temperature: Ensure the solution cools slowly. Seeding the solution with a small crystal of the pure compound can sometimes induce crystallization.

    • Use a Lower Boiling Point Solvent System: If the compound has a low melting point, select a solvent or solvent mixture with a lower boiling point.

    • Purify Further Before Recrystallization: If the crude product is very impure, it may be necessary to perform an initial purification step, such as column chromatography, to remove the impurities that are inhibiting crystallization.

Data Presentation

Purification MethodTypical Purity AchievedCommon Impurities RemovedAdvantagesDisadvantages
Recrystallization HighInsoluble impurities, and those with different solubility profiles.Can yield very pure crystalline material. Cost-effective and scalable.Finding a suitable solvent can be time-consuming. May not be effective for removing impurities with similar solubility.
Column Chromatography (Silica Gel) Moderate to HighA wide range of impurities with different polarities.Versatile and can be used for a wide range of compounds.Can be time-consuming and uses large volumes of solvent. The compound may decompose on acidic silica gel.[3][5]
Column Chromatography (Alumina) Moderate to HighSuitable for basic compounds that may degrade on silica gel.Good alternative for acid-sensitive compounds.[3]Can be less effective for separating compounds with very similar polarities.
Acid-Base Wash Low to ModerateAcidic or basic impurities.Quick and simple for removing specific types of impurities.Not effective for neutral impurities. The product may be sensitive to acidic or basic conditions.

Experimental Protocols

Recrystallization Protocol

This protocol is adapted from a procedure used for a closely related compound and may require optimization.[7]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent systems (e.g., petroleum ether/ethyl acetate, dichloromethane/hexane, ethanol/water).[3][7] The ideal system will fully dissolve the compound when hot and result in crystal formation upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

This is a general protocol that should be optimized based on TLC analysis.[5]

  • Solvent System Selection: Using TLC, determine a solvent system that provides good separation of the target compound from impurities. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8] Aim for an Rf value of 0.2-0.3 for the desired product.[3]

  • Column Packing: Prepare a slurry of silica gel (or neutral alumina if the compound is acid-sensitive) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[5]

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[3]

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

G start Crude Product tlc_analysis TLC Analysis start->tlc_analysis impurities_visible Multiple Spots Visible? tlc_analysis->impurities_visible single_spot Single Spot? impurities_visible->single_spot No column_chromatography Perform Column Chromatography impurities_visible->column_chromatography Yes recrystallization Attempt Recrystallization single_spot->recrystallization Yes single_spot->column_chromatography No (Smear/Baseline) successful_cryst Successful Crystallization? recrystallization->successful_cryst streaking Streaking/Tailing on TLC? column_chromatography->streaking oiling_out Product Oils Out? oiling_out->recrystallization No (Try different solvent) oiling_out->column_chromatography Yes successful_cryst->oiling_out No pure_product Pure Product successful_cryst->pure_product Yes good_separation Good Separation? streaking->good_separation No deactivate_silica Deactivate Silica / Use Alumina streaking->deactivate_silica Yes re_chromatograph Re-run Column good_separation->re_chromatograph No (Optimize Eluent) good_separation->pure_product Yes deactivate_silica->re_chromatograph re_chromatograph->good_separation end End pure_product->end

Caption: Troubleshooting workflow for purification.

G cluster_impurities Common Impurities cluster_methods Purification Methods starting_material Unreacted Starting Material column_silica Column Chromatography (Silica Gel) starting_material->column_silica starting_material->column_silica Separated by polarity polar_impurities Polar Impurities (e.g., Carboxylic Acid) polar_impurities->column_silica polar_impurities->column_silica Separated by polarity acid_base_wash Acid-Base Wash polar_impurities->acid_base_wash nonpolar_impurities Non-polar Side Products nonpolar_impurities->column_silica nonpolar_impurities->column_silica Separated by polarity polymeric_tar Polymeric Tar recrystallization Recrystallization polymeric_tar->recrystallization Removes insoluble tar polymeric_tar->column_silica Tar remains at baseline pure_product Pure 2-Hydroxy-7-methoxy- quinoline-3-carbaldehyde recrystallization->pure_product column_silica->pure_product column_alumina Column Chromatography (Alumina) column_alumina->pure_product acid_base_wash->polar_impurities acid_base_wash->column_silica Pre-purification step

Caption: Impurity types and targeted purification methods.

References

Technical Support Center: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for experiments involving 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction to synthesize the precursor, 2-Chloro-7-methoxyquinoline-3-carbaldehyde, has a very low yield. What are the common causes and solutions?

A1: Low yields in the Vilsmeier-Haack reaction are a frequent issue. Several factors can be responsible:

  • Moisture: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.[1]

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient heating can lead to an incomplete reaction, while excessive heat may cause the formation of tar-like side products.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Reagent Stoichiometry: The molar ratio of the starting acetanilide derivative to the Vilsmeier reagent is crucial and often requires optimization.[1]

  • Substrate Reactivity: The electronic nature of the substituents on the starting material can significantly impact the reaction's efficiency. Electron-withdrawing groups may deactivate the aromatic ring, leading to lower yields.[1]

Q2: During the synthesis, a thick tar or resinous material is forming, making product isolation difficult. How can this be prevented?

A2: Tar formation is often a result of overly aggressive reaction conditions.[3]

  • Control Temperature: Avoid excessively high temperatures, which can lead to polymerization and degradation.[1] A controlled, stepwise increase in temperature may be beneficial.

  • Reagent Addition: Add reagents, particularly phosphorus oxychloride (POCl₃), slowly and in a dropwise manner to control any exothermic events.[2]

  • Alternative Methods: For quinoline synthesis in general, replacing strong acids like sulfuric acid with Brønsted-acidic ionic liquids can lead to cleaner reactions and reduce tar formation.[3]

Q3: I am struggling to precipitate my product from the reaction mixture after pouring it onto ice.

A3: If the product "oils out" or fails to precipitate, it could be due to impurities or incomplete neutralization.

  • Ensure Complete Neutralization: Check the pH of the solution after adding a base (e.g., sodium bicarbonate). Incomplete neutralization can prevent the product from precipitating effectively.[1]

  • Solvent Extraction: If an oil persists, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The product can then be isolated by evaporating the solvent.[1][2] The resulting crude material will likely require further purification.

Q4: The final hydrolysis step to convert the 2-chloro precursor to this compound is incomplete. How can I improve the conversion rate?

A4: Incomplete nucleophilic substitution can be addressed by adjusting reaction parameters.

  • Reaction Time and Temperature: Increase the reaction time or moderately increase the temperature to drive the reaction to completion. Monitor progress by TLC to determine the optimal duration.

  • Base Concentration: Ensure a sufficient amount of base (e.g., KOH) is used to facilitate the hydrolysis of the chloro group.

  • Anhydrous Conditions: For the related methoxylation reaction, the presence of water can lead to side products. While water is required for hydrolysis, ensuring other reagents and solvents are of the correct grade is important for reaction consistency.[2]

Q5: My aldehyde product appears to be decomposing during silica gel column chromatography. What purification strategy should I use?

A5: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4]

  • Deactivate Silica Gel: Neutralize the silica gel by preparing a slurry in your eluent system containing a small amount (0.1-1%) of a volatile base like triethylamine.[4]

  • Alternative Stationary Phases: Consider using less acidic adsorbents such as neutral alumina, Florisil, or Celite.[4]

  • Recrystallization: This is a highly effective method for purifying solid products. A mixture of petroleum ether and ethyl acetate has been successfully used for the closely related 2-methoxyquinoline-3-carbaldehyde and is a good starting point for solvent screening.[4][5]

  • Inert Atmosphere: To prevent oxidation, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon), especially if the compound is sensitive to air and light.[4]

Physicochemical and Characterization Data

The following tables summarize key data for the target compound and its common precursor.

Table 1: Compound Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₉NO₃203.19101382-55-2[6][7]
2-Chloro-7-methoxyquinoline-3-carbaldehydeC₁₁H₈ClNO₂221.64[8]68236-20-4[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

This procedure outlines the synthesis of the chloro-precursor from an appropriate acetanilide derivative.

  • Reagent Preparation: In a three-necked, oven-dried flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature to form the Vilsmeier reagent.

  • Reactant Addition: Add the m-anisidine-derived acetanilide to the flask.

  • Reaction: Heat the reaction mixture, typically to a temperature between 70-90°C, for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Precipitation & Isolation: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic, which will precipitate the crude product. Collect the solid product by filtration, wash thoroughly with cold water, and dry under a vacuum.

Protocol 2: Synthesis of this compound (Hydrolysis)

This protocol describes the conversion of the chloro-precursor to the final hydroxy product. A similar procedure using KOH in methanol has been reported for the synthesis of the related 2-methoxyquinoline-3-carbaldehyde.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-7-methoxyquinoline-3-carbaldehyde in a suitable solvent like aqueous methanol or ethanol.

  • Reagent Addition: Add a solution of potassium hydroxide (KOH).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling the reaction to room temperature, pour the mixture into crushed ice.

  • Precipitation & Isolation: Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., petroleum ether-ethyl acetate, ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude solid in the minimum required amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry completely.

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the synthetic pathway and a logical approach to troubleshooting common issues.

G cluster_start Starting Materials cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Hydrolysis cluster_end Final Product start_material m-Anisidine Derivative vilsmeier Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde start_material->vilsmeier reagents_vh POCl3, DMF reagents_vh->vilsmeier hydrolysis Synthesis of This compound vilsmeier->hydrolysis purification Purification (Recrystallization / Chromatography) hydrolysis->purification reagents_hydrolysis KOH / H2O reagents_hydrolysis->hydrolysis final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

G problem Low Yield or Impure Final Product cause_vh Issue in Vilsmeier-Haack Step? problem->cause_vh cause_hydrolysis Incomplete Hydrolysis? problem->cause_hydrolysis cause_purification Loss During Purification? problem->cause_purification solution_moisture Use Anhydrous Solvents & Oven-Dried Glassware cause_vh->solution_moisture Moisture present? solution_temp Optimize Temperature & Time (Monitor by TLC) cause_vh->solution_temp Low conversion? solution_tar Slow Reagent Addition cause_vh->solution_tar Tar formation? solution_hydro_cond Increase Reaction Time/Temp Ensure Sufficient Base cause_hydrolysis->solution_hydro_cond solution_silica Deactivate Silica with Et3N Use Alumina as Alternative cause_purification->solution_silica Degradation on column? solution_recrys Optimize Recrystallization Solvent System cause_purification->solution_recrys Poor recovery?

Caption: Troubleshooting logic for this compound synthesis.

References

preventing degradation of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What does this indicate?

A color change in your solution is a common indicator of chemical degradation. Quinoline derivatives, especially those with hydroxyl groups, are susceptible to oxidation and other degradation pathways which can result in colored byproducts. Exposure to light, non-optimal pH conditions, or elevated temperatures can accelerate this process.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

Several factors can contribute to the degradation of this compound:

  • Light Exposure: The quinoline ring system is known to be sensitive to light, particularly UV radiation, which can lead to photodegradation.

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it into a carboxylic acid. The presence of dissolved oxygen in the solvent can facilitate this process.

  • pH: The stability of quinoline derivatives can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can potentially catalyze degradation reactions like hydrolysis. Studies on similar compounds have shown that photodegradation can be accelerated at acidic pH.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. Therefore, it is crucial to store solutions at cool or refrigerated temperatures.

Q3: What is the recommended solvent for preparing a stock solution?

For creating a stable stock solution, dimethyl sulfoxide (DMSO) is often a suitable choice due to its ability to dissolve a wide range of organic compounds and its lower reactivity compared to protic solvents. For aqueous experimental buffers, it is critical to use a well-buffered system to maintain a stable pH.

Q4: How should I store my solutions of this compound to ensure maximum stability?

To maximize the stability of your solutions, adhere to the following storage guidelines:

  • Protect from Light: Always store solutions in amber vials or wrap the container with aluminum foil to prevent exposure to light.

  • Low Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended.

  • Inert Atmosphere: For sensitive applications or long-term storage, it is advisable to degas the solvent before use and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • pH Control: Prepare aqueous solutions using a buffer to maintain a consistent and optimal pH. A pH range of 6-8 is generally a good starting point for many biochemical experiments.

Troubleshooting Guides

Issue 1: Rapid discoloration of the solution upon preparation.

Possible Cause Troubleshooting Step
Light-induced degradation Prepare the solution in a dimly lit environment or under a yellow light. Immediately transfer the solution to a light-protected container (amber vial or foil-wrapped).
Oxidation by dissolved oxygen Use a solvent that has been de-gassed by sparging with an inert gas (nitrogen or argon) for 15-30 minutes prior to use.
Inappropriate solvent If using a protic solvent like methanol or ethanol for stock solutions, consider switching to an aprotic solvent like DMSO.
Contaminated solvent or glassware Ensure all glassware is scrupulously clean and use high-purity solvents.

Issue 2: Appearance of new peaks in HPLC analysis over time.

Possible Cause Troubleshooting Step
Chemical degradation This is a strong indication of compound degradation. Review your storage conditions (light, temperature, pH, and oxygen exposure).
Hydrolysis If working in an aqueous buffer, ensure the pH is stable and within an optimal range. Avoid highly acidic or basic conditions.
Oxidation The aldehyde group may have oxidized to a carboxylic acid. Prepare fresh solutions under an inert atmosphere and consider adding an antioxidant if compatible with your experiment.
Photodegradation Compare the HPLC profile of a solution that has been protected from light with one that has been exposed to light to confirm photosensitivity.

Data on Factors Affecting Stability

Table 1: Illustrative Stability of this compound in Solution (Hypothetical Data)

ConditionIncubation Time (hours)% DegradationAppearance
pH 4.0 (Aqueous Buffer) 2415%Faint Yellow
pH 7.0 (Aqueous Buffer) 245%Colorless
pH 9.0 (Aqueous Buffer) 2412%Light Yellow
Ambient Light (pH 7.0) 820%Yellow
Dark (pH 7.0) 8<2%Colorless
40°C (Dark, pH 7.0) 2410%Faint Yellow
4°C (Dark, pH 7.0) 24<2%Colorless
Air Atmosphere (pH 7.0) 248%Faint Yellow
Nitrogen Atmosphere (pH 7.0) 24<2%Colorless

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution

This protocol outlines the steps to prepare a solution of this compound with enhanced stability.

  • Solvent Preparation:

    • Select a high-purity, anhydrous solvent (e.g., DMSO for stock solution or a suitable buffer for aqueous solution).

    • De-gas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Weighing the Compound:

    • Weigh the desired amount of this compound in a clean, dry vial, preferably in a low-light environment.

  • Dissolution:

    • Add the de-gassed solvent to the vial containing the compound.

    • If necessary, gently vortex or sonicate the mixture in a bath at room temperature until the compound is fully dissolved. Avoid excessive heating.

  • Storage:

    • Immediately cap the vial tightly.

    • For stock solutions, flush the headspace of the vial with an inert gas before sealing.

    • Wrap the vial in aluminum foil or use an amber vial to protect it from light.

    • Store the solution at the recommended temperature (-20°C or -80°C for long-term; 2-8°C for short-term).

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

  • Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample stored under optimal conditions, by a suitable analytical method like HPLC-UV or LC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

A This compound in Solution B Oxidation A->B O2, Light C Photodegradation A->C UV/Visible Light D pH-mediated Hydrolysis A->D Acidic/Alkaline pH E Carboxylic Acid Derivative B->E F Hydroxylated Species & Ring Cleavage Products C->F G Hydrolyzed Products D->G start Start: Solution Discoloration check_light Check for Light Exposure start->check_light protect_light Store in Amber Vial or Wrap in Foil check_light->protect_light Yes check_temp Check Storage Temperature check_light->check_temp No protect_light->check_temp store_cold Store at 2-8°C (short-term) or -20°C (long-term) check_temp->store_cold Too High check_ph Check pH of Aqueous Solution check_temp->check_ph Optimal store_cold->check_ph use_buffer Use a Buffered Solution (pH 6-8) check_ph->use_buffer Unstable check_oxygen Consider Oxidation check_ph->check_oxygen Stable use_buffer->check_oxygen inert_atm Use De-gassed Solvent & Store Under Inert Gas check_oxygen->inert_atm Suspected end Stable Solution check_oxygen->end Unlikely inert_atm->end

Technical Support Center: Synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthetic process.

Synthesis Overview

The synthesis of this compound, also known as 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is commonly achieved via a two-step process. The first step involves the Vilsmeier-Haack formylation of an appropriate N-arylacetamide to yield a 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate. This is followed by hydrolysis to replace the chloro group with a hydroxyl group, yielding the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low yields in my Vilsmeier-Haack reaction to produce the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate. What are the possible causes and solutions?

Low yields in the Vilsmeier-Haack reaction are a common issue. Several factors could be contributing to this problem:

  • Incomplete formation of the Vilsmeier reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction to form the reagent should be performed at a low temperature (0-5 °C) to prevent decomposition.[1][2]

  • Insufficiently activated aromatic substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore works best with electron-rich aromatic compounds.[3][4][5] The starting material, an N-arylacetamide with a methoxy group, should be sufficiently activated. However, impurities in the starting material can hinder the reaction. Ensure the purity of your starting acetanilide.

  • Suboptimal reaction temperature and time: After the addition of the acetanilide, the reaction mixture typically requires heating. The temperature and duration are critical. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause the formation of tar-like substances.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Improper work-up procedure: The work-up for a Vilsmeier-Haack reaction involves pouring the reaction mixture onto crushed ice followed by neutralization.[1] Incomplete hydrolysis of the intermediate iminium salt can lead to lower yields of the desired aldehyde. Ensure thorough mixing during the quench and adjust the pH carefully during neutralization to ensure complete precipitation of the product.

Q2: During the work-up of my Vilsmeier-Haack reaction, I am not getting a precipitate after pouring the reaction mixture onto ice and neutralizing. What should I do?

This can be a frustrating issue. Here are a few troubleshooting steps:

  • Product solubility: The product may have some solubility in the aqueous medium. If a precipitate does not form, or if it is very fine, extraction with a suitable organic solvent such as ethyl acetate or dichloromethane is recommended.[1]

  • Incomplete reaction: Check the TLC of your reaction mixture before work-up. If the starting material is still present in a large amount, the reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • pH of the solution: Ensure that the solution is sufficiently neutralized. The pH should be carefully adjusted to be slightly basic to ensure the precipitation of the product.

Q3: I am observing the formation of significant amounts of tar-like substances during my reaction. How can I prevent this?

Tar formation is a classic problem in many quinoline syntheses, often due to harsh reaction conditions.[6]

  • Temperature control: The Vilsmeier-Haack reaction can be exothermic.[6] It is crucial to maintain the recommended temperature range, especially during the addition of reagents. Add reagents slowly and dropwise to control any exothermic events.[1]

  • Alternative reagents: While POCl₃ is common, other reagents like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent and may result in cleaner reactions in some cases.[2]

  • Modern synthetic approaches: For quinoline synthesis in general, the use of microwave heating or ionic liquids has been shown to reduce reaction times and improve yields, potentially minimizing tar formation.[6]

Q4: The hydrolysis of 2-chloro-7-methoxyquinoline-3-carbaldehyde to the final product is not proceeding to completion. How can I improve the conversion?

Incomplete hydrolysis can be addressed by modifying the reaction conditions:

  • Choice of base and solvent: The hydrolysis is typically carried out using a base like sodium hydroxide or potassium hydroxide in a suitable solvent. The choice of solvent and the concentration of the base can influence the reaction rate.

  • Reaction temperature and time: Increasing the reaction temperature or extending the reaction time can often drive the reaction to completion. Monitor the reaction by TLC to track the disappearance of the starting material.

  • Microwave-assisted synthesis: Microwave irradiation has been reported to be effective for the conversion of 2-chloro-3-formylquinolines to their 2-oxo-1,2-dihydro-quinoline-3-carbaldehyde counterparts, often with reduced reaction times.[7]

Q5: My final product, this compound, is difficult to purify. What are the common impurities and the best purification methods?

Purification can be challenging due to the presence of starting materials or side products.

  • Common Impurities: The most likely impurity is the unreacted 2-chloro-7-methoxyquinoline-3-carbaldehyde. Side products from the Vilsmeier-Haack reaction could also be present.

  • Recrystallization: This is a powerful technique for purifying solid compounds. For similar compounds like 2-methoxyquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been used successfully.[8] You may need to screen different solvent systems to find the optimal one for your product.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a reliable alternative. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.[8] Be aware that aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[8] In such cases, using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina can be beneficial.[8]

Quantitative Data Summary

ParameterVilsmeier-Haack ReactionHydrolysis
Starting Material Substituted Acetanilide2-chloro-7-methoxyquinoline-3-carbaldehyde
Reagents POCl₃, DMFNaOH or KOH
Temperature 0-90 °CVaries (often reflux)
Reaction Time 3-4 hoursVaries (monitor by TLC)
Reported Yield Good to moderateHigh

Note: The above data is generalized from typical Vilsmeier-Haack and hydrolysis reactions for similar quinoline syntheses. Optimal conditions for the specific synthesis of this compound may need to be determined empirically.

Experimental Protocols

Synthesis of 2-chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

  • To a stirred solution of N,N-dimethylformamide (DMF) (3 equivalents) cooled to 0-5 °C, slowly add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise, ensuring the temperature is maintained.

  • Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add the starting 4-methoxyacetanilide (1 equivalent) portion-wise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to 70-90 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.

Synthesis of this compound (Hydrolysis)

  • Dissolve the crude 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetic acid and sodium acetate.[7]

  • Add an aqueous solution of a base like sodium hydroxide or follow a literature procedure using acetic acid and sodium acetate under microwave irradiation.[7]

  • Heat the reaction mixture to reflux or as specified by the chosen procedure. Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid if a basic hydrolysis was performed.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow Start 4-Methoxyacetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Vilsmeier Intermediate 2-Chloro-7-methoxyquinoline-3-carbaldehyde Vilsmeier->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Troubleshooting Start Low Yield or No Product CheckReagent Check Vilsmeier Reagent Formation Conditions (Anhydrous, Low Temp) Start->CheckReagent CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Temperature & Time (Monitor by TLC) Start->OptimizeConditions Workup Review Work-up Procedure (pH, Extraction) Start->Workup Success Improved Yield/ Purity CheckReagent->Success CheckPurity->Success OptimizeConditions->Success HydrolysisStep Problem in Hydrolysis Step? Workup->HydrolysisStep OptimizeHydrolysis Optimize Hydrolysis Conditions (Base, Temp, Time, Microwave) HydrolysisStep->OptimizeHydrolysis Yes PurificationIssue Purification Difficulty? HydrolysisStep->PurificationIssue No OptimizeHydrolysis->Success PurificationMethod Select Appropriate Purification Method (Recrystallization, Chromatography) PurificationIssue->PurificationMethod Yes PurificationMethod->Success

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Enhancing the Quantum Yield of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments, with a focus on enhancing the fluorescence quantum yield.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is fluorescence quantum yield and why is it important for my research?

Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (closer to 1) indicates that a large fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal. This is a critical parameter for applications relying on fluorescence detection, as it directly impacts the sensitivity and signal-to-noise ratio of the measurement.

Q2: I am observing a low or no fluorescence signal from my this compound sample. What are the common causes?

Low fluorescence quantum yield can be attributed to several factors that promote non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light. The primary causes include:

  • Environmental Effects: The local environment of the fluorophore significantly influences its quantum yield. Factors such as solvent polarity, viscosity, temperature, and pH can alter the rates of radiative and non-radiative decay.

  • Fluorescence Quenching: Various processes can decrease fluorescence intensity. Common quenchers include molecular oxygen, halide ions, and heavy atoms. Quenching can occur through dynamic (collisional) or static mechanisms.

  • Aggregation: At high concentrations, fluorescent molecules can form aggregates, which often have lower quantum yields due to self-quenching.

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light can lead to a permanent loss of fluorescence.

Q3: How can I troubleshoot a low quantum yield for this compound in my experiments?

A systematic approach is crucial to identify and address the cause of low quantum yield. Here are some troubleshooting steps:

  • Optimize Solvent Conditions: The fluorescence of quinoline derivatives is often highly sensitive to the solvent environment. Test the fluorescence in a range of solvents with varying polarities (e.g., non-polar, polar aprotic, and polar protic solvents) to find the optimal medium. For push-pull type systems, fluorescence can sometimes be quenched in highly polar solvents.

  • Adjust the pH of the Solution: The protonation state of the quinoline nitrogen and the hydroxyl group can significantly impact fluorescence. For many quinoline derivatives, fluorescence is enhanced under acidic conditions due to protonation of the nitrogen atom.[1] Experiment with a range of pH values to determine the optimal condition for your molecule.

  • Deoxygenate the Solution: Dissolved molecular oxygen is a common quencher of fluorescence. If you suspect oxygen quenching, deoxygenate your sample solution by bubbling an inert gas like nitrogen or argon through it prior to measurement.

  • Check for Aggregation: If you are working with high concentrations, aggregation-caused quenching (ACQ) might be the issue. Try diluting your sample to see if the fluorescence intensity per mole increases. The absorbance of the solution in a 1 cm cuvette should ideally be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Minimize Photobleaching: Reduce the exposure of your sample to the excitation light by using the lowest necessary excitation power and minimizing the measurement time.

Q4: How do the substituents on the quinoline ring of my molecule affect its quantum yield?

The electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups, along with the electron-withdrawing carbaldehyde (-CHO) group in this compound, create a "push-pull" system. This can lead to an intramolecular charge transfer (ICT) upon excitation, which is often associated with fluorescent properties. The efficiency of this ICT and the subsequent fluorescence are highly dependent on the electronic nature and position of these substituents.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the searched literature, the following table provides representative photophysical data for closely related 7-methoxy-2-quinolone derivatives to illustrate the effects of substitution and environment on quantum yield.

Compound/DerivativeSolvent/ConditionExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference
6-Methoxy-4-(trifluoromethyl)-2-quinolone--460~0.10[2]
7-Methoxy-4-(trifluoromethyl)-2-quinolone--400~0.10[2]
6,7-Dimethoxy-4-(trifluoromethyl)-2-quinolone-~370420~0.30[2]
6-Methoxy-4-cyano-2-quinolone--440~0.50[2]
3,4-Dicyano-6-methoxy-2-quinoloneAcetonitrile-5400.15[2]
3,4-Dicyano-6,7-dimethoxy-2-quinoloneAcetonitrile450520~0.50[2]

Note: "-" indicates data not specified in the cited source. This table is intended to provide a comparative illustration of how substituents and their positions affect the photophysical properties of the 2-quinolone core.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a Vilsmeier-Haack formylation of an appropriate acetanilide precursor to form a 2-chloroquinoline intermediate, followed by hydrolysis to the desired 2-hydroxy (2-quinolone) product.

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Reactant Addition: To the freshly prepared Vilsmeier reagent, add N-(3-methoxyphenyl)acetamide portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until a precipitate is formed.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, and dry. The crude 2-chloro-7-methoxyquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-7-methoxyquinoline-3-carbaldehyde obtained from Step 1 in a suitable solvent mixture, such as acetic acid and water.

  • Hydrolysis: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, carefully add water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Measurement of Relative Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined using a well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

      where:

      • Φ_standard is the quantum yield of the standard.

      • m_sample and m_standard are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Quantum Yield Enhancement start N-(3-methoxyphenyl)acetamide vilsmeier Vilsmeier-Haack Reaction start->vilsmeier intermediate 2-Chloro-7-methoxyquinoline- 3-carbaldehyde vilsmeier->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product 2-Hydroxy-7-methoxyquinoline- 3-carbaldehyde hydrolysis->product measurement Measure Quantum Yield product->measurement low_q Low Quantum Yield? measurement->low_q troubleshoot Troubleshoot: - Solvent - pH - Concentration - Quenchers low_q->troubleshoot Yes optimized Optimized Quantum Yield low_q->optimized No troubleshoot->measurement

Caption: Experimental workflow for the synthesis and quantum yield enhancement of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Fluorescence Intensity solvent Inappropriate Solvent start->solvent ph Suboptimal pH start->ph quenching Quenching (e.g., O2) start->quenching aggregation Aggregation (High Conc.) start->aggregation photobleaching Photobleaching start->photobleaching solve_solvent Screen Solvents of Varying Polarity solvent->solve_solvent solve_ph Adjust and Optimize pH ph->solve_ph solve_quenching Deoxygenate Solution quenching->solve_quenching solve_aggregation Dilute Sample (Abs < 0.1) aggregation->solve_aggregation solve_photobleaching Minimize Light Exposure photobleaching->solve_photobleaching

Caption: Troubleshooting logic for addressing low fluorescence quantum yield.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde and Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent molecules, the quinoline scaffold stands out for its versatility and favorable photophysical properties. This guide provides a comparative overview of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, a member of the quinoline family, against widely used fluorescent dyes such as DAPI, Hoechst 33342, and Fluorescein. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate fluorescent probes for their specific applications.

Photophysical Properties: A Tabular Comparison

The selection of a fluorescent dye is critically dependent on its photophysical characteristics. The following table summarizes the key parameters for this compound (proxied by a 7-methoxycarbostyril derivative) and the comparator dyes.

Fluorescent DyeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound (proxy) ~370~430Sufficient (exact value not specified)Not Specified
DAPI (bound to dsDNA) 358[][2]461[][2]0.046 (free in solution)[3]~35,000
Hoechst 33342 (bound to dsDNA) 350[4]461[4]High (exact value varies)~42,000
Fluorescein (0.1 M NaOH) 490[5]514[5]0.93[5]~87,000

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for the reliable comparison of fluorescent dyes. The following are generalized experimental protocols for determining key fluorescence parameters.

Determination of Absorption and Emission Spectra

The absorption and emission spectra define the wavelengths at which a molecule absorbs and emits light.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorescent dye in a suitable solvent (e.g., ethanol, water, or a buffer solution). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum:

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorption spectrum of the sample solution over a relevant wavelength range. The peak of this spectrum corresponds to the absorption maximum (λex).

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined absorption maximum (λex).

    • Scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λem).

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Visible Spectrophotometer

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample of unknown quantum yield

  • Spectroscopic grade solvent

Procedure:

  • Solution Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).

    • Integrate the area under each emission spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for each plot.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent (this term becomes 1 if the same solvent is used for both sample and standard).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of fluorescent dyes.

G Experimental Workflow for Fluorescent Dye Characterization cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_data Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Prepare Serial Dilutions B->C D Measure Absorbance Spectra C->D E Determine λex_max D->E F Measure Emission Spectra at λex_max E->F G Determine λem_max F->G H Measure Quantum Yield (Relative Method) F->H I Tabulate Photophysical Properties G->I H->I J Compare with Standard Dyes I->J

Caption: A generalized workflow for characterizing the photophysical properties of a fluorescent dye.

References

A Researcher's Guide to Validating Novel Biological Stains: A Comparative Analysis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the discovery and validation of novel biological stains are paramount to advancing cellular imaging and analysis. This guide provides a comprehensive framework for the validation of a promising, yet uncharacterized, fluorescent compound, 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, as a potential biological stain. By comparing its hypothetical performance metrics against well-established stains such as DAPI and Hoechst 33342, we outline a systematic approach to characterization, from spectral properties to cytotoxicity and photostability.

The quinoline moiety is a key component in various fluorescent probes, suggesting that this compound may possess favorable characteristics for cellular imaging. This guide will delineate the necessary experimental protocols and data presentation formats to rigorously assess its potential and benchmark it against current standards.

Performance Comparison of Nuclear Stains

A critical step in validating a new biological stain is to compare its performance against existing, well-characterized alternatives. The following tables summarize the key performance characteristics of our target compound, this compound (hypothetical data), and two widely used nuclear stains, DAPI and Hoechst 33342.

Table 1: Spectral Properties and Applications

DyeExcitation Max (nm)Emission Max (nm)Cell PermeabilityPrimary Application
This compound To be determinedTo be determinedTo be determinedHypothesized for live/fixed cell imaging
DAPI ~358~461Fixed/Permeabilized CellsFixed-cell imaging, Immunohistochemistry[1][2][3]
Hoechst 33342 ~350~461Live and Fixed CellsLive-cell imaging, Cell cycle analysis[4][5]

Table 2: Cytotoxicity and Photostability

DyeCytotoxicity (IC50)Photostability
This compound To be determinedTo be determined
DAPI Moderate to HighHigh[3]
Hoechst 33342 Low to ModerateModerate[6]

Experimental Protocols for Validation

To ascertain the viability of this compound as a biological stain, a series of standardized experiments must be conducted. The following protocols provide a detailed methodology for key validation assays.

Staining Protocol for Adherent Cells

This protocol is designed to determine the staining efficacy and subcellular localization of the novel compound in fixed cells, using DAPI as a control.

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture to 70-80% confluency.

  • Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Test Compound: Prepare a range of concentrations of this compound in PBS. Incubate the cells with the test compound solutions for 15-30 minutes at room temperature, protected from light.

    • Control (DAPI): Prepare a 300 nM DAPI solution in PBS.[1][2] Incubate a separate set of fixed and permeabilized cells with the DAPI solution for 5 minutes at room temperature.[1]

  • Washing: Wash the cells three times with PBS to remove unbound stain.

  • Mounting and Imaging: Mount the coverslips on microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets.

Live-Cell Staining Protocol

This protocol assesses the cell permeability and utility of the novel compound for imaging live cells, with Hoechst 33342 as the comparator.

  • Cell Culture: Plate cells in a glass-bottom imaging dish and culture to the desired confluency.

  • Staining:

    • Test Compound: Prepare a range of concentrations of this compound in pre-warmed complete culture medium. Replace the existing medium with the staining solution.

    • Control (Hoechst 33342): Prepare a 1 µg/mL solution of Hoechst 33342 in pre-warmed complete culture medium.[5] Replace the existing medium with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[6]

  • Imaging: Image the live cells directly in the staining solution or after washing with fresh, pre-warmed medium.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the novel compound adversely affects cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the different concentrations of the test compound and incubate for 24-48 hours. Include untreated cells as a control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Photostability Assay

This protocol evaluates the resistance of the fluorescent signal to photobleaching upon repeated exposure to excitation light.

  • Sample Preparation: Prepare stained slides as described in the staining protocols.

  • Image Acquisition:

    • Select a field of view with well-stained cells.

    • Acquire an initial image (time point 0) using a defined set of imaging parameters (e.g., exposure time, laser power).

    • Continuously acquire images of the same field of view at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10 minutes) using the same imaging parameters.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a selected region of interest (e.g., the nucleus) in the images from each time point.

    • Plot the normalized fluorescence intensity against time. The rate of fluorescence decay indicates the photostability of the stain.

Visualizing the Validation Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the key experimental workflows.

ValidationWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_staining Staining & Imaging cluster_performance Performance Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis of 2-Hydroxy-7- methoxyquinoline-3-carbaldehyde spectral Determine Spectral Properties (Excitation/Emission Maxima) synthesis->spectral fixed_stain Fixed-Cell Staining spectral->fixed_stain live_stain Live-Cell Staining spectral->live_stain photostability Photostability Assay fixed_stain->photostability cytotoxicity Cytotoxicity Assay (MTT Assay) live_stain->cytotoxicity cytotoxicity->photostability analysis Compare with Established Stains (DAPI, Hoechst) photostability->analysis

Caption: A workflow for the validation of a novel fluorescent biological stain.

StainingProtocol start Start cell_culture Culture Adherent Cells start->cell_culture fixation Fix with 4% PFA cell_culture->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization staining Incubate with Stain permeabilization->staining washing Wash with PBS staining->washing imaging Mount and Image washing->imaging end End imaging->end

Caption: Experimental workflow for fixed-cell staining.

CytotoxicityWorkflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate Incubate for 24-48 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

By following this structured approach, researchers can thoroughly evaluate the potential of novel compounds like this compound as biological stains. The direct comparison with established standards ensures a rigorous and objective assessment, ultimately contributing to the development of new and improved tools for cellular and molecular biology.

References

A Comparative Guide to the Pre-clinical Assessment of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is not available in the public domain at the time of this publication. This guide provides a framework for evaluating its potential off-target effects based on the known biological activities of structurally related quinoline derivatives and established methodologies for cross-reactivity profiling.

Introduction

This compound is a member of the quinoline family, a class of heterocyclic compounds known for a wide range of biological activities. Quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their diverse pharmacological profiles, however, necessitate a thorough evaluation of their selectivity and potential for off-target interactions to mitigate the risk of adverse effects in drug development. This guide outlines a proposed strategy for assessing the cross-reactivity of this compound, drawing comparisons with the activities of similar compounds.

Inferred Biological Profile and Potential for Cross-Reactivity

While specific data for this compound is lacking, the broader quinoline class of molecules has been extensively studied. Based on the activities of related quinoline-3-carbaldehyde derivatives, a preliminary biological profile can be inferred, suggesting potential targets for cross-reactivity studies. Quinoline derivatives have shown significant activity as anti-inflammatory agents and kinase inhibitors.[3][4][5]

Table 1: Summary of Reported Biological Activities of Structurally Related Quinoline Derivatives

Compound ClassReported Biological ActivityPotential Molecular TargetsImplication for Cross-Reactivity
Quinoline-3-carbaldehyde DerivativesAnti-inflammatory[6][7]Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), TNF-α converting enzyme (TACE)[3][4][8]Potential for off-target effects on other inflammatory pathway components.
Substituted QuinolinesKinase Inhibition[5][9]Platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), other tyrosine kinases[9][10]Cross-reactivity with a broad range of kinases is a common challenge.
General Quinoline ScaffoldsAnticancer[1][11], Antimicrobial[2][12]Various, including topoisomerases, tubulin[11]Potential for interactions with enzymes and proteins involved in cell proliferation and microbial pathways.

Experimental Protocols for Cross-Reactivity Assessment

A comprehensive assessment of cross-reactivity involves a tiered approach, starting with broad screening panels and progressing to more focused functional assays.

1. Broad Panel Screening (Tier 1)

  • Objective: To identify potential off-target interactions across a wide range of protein classes at a single concentration.

  • Methodology:

    • Receptor Binding Assays: The test compound is incubated with a panel of recombinant receptors, ion channels, and transporters. The percentage of inhibition of radioligand binding is measured. Commercial services offer panels of over 400 targets.

    • Enzyme Inhibition Assays: The compound's ability to inhibit the activity of a broad panel of enzymes (e.g., kinases, proteases, phosphatases) is assessed using in vitro activity assays.

2. Dose-Response Studies (Tier 2)

  • Objective: To determine the potency (e.g., IC50, Ki) of the compound for any "hits" identified in Tier 1 screening.

  • Methodology:

    • For each confirmed off-target interaction, a full concentration-response curve is generated to quantify the potency of the interaction. This data is crucial for determining the selectivity window between the desired therapeutic target and any off-targets.

3. Cellular and Functional Assays (Tier 3)

  • Objective: To understand the functional consequences of off-target interactions in a more physiologically relevant context.

  • Methodology:

    • Cell-Based Signaling Assays: For off-target receptors, downstream signaling pathways are monitored in relevant cell lines (e.g., measuring changes in second messengers like cAMP or calcium).

    • Phenotypic Screening: High-content imaging or other phenotypic assays can be used to assess the compound's effects on cellular morphology, viability, and other parameters in various cell types.[13]

Mandatory Visualizations

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Functional Assessment cluster_3 Outcome A This compound B Broad Receptor Binding Panel (e.g., 400+ targets) A->B C Broad Enzyme Inhibition Panel (e.g., Kinase Panel) A->C D Hits from Tier 1 B->D C->D E Dose-Response Curves (IC50 / Ki determination) D->E F Confirmed Off-Targets E->F G Cellular Functional Assays (e.g., Signaling, Phenotypic) F->G H Selectivity Profile & Risk Assessment G->H

Caption: Experimental workflow for cross-reactivity profiling.

G cluster_inflammatory Potential Anti-Inflammatory Pathways cluster_kinase Potential Kinase Inhibition Compound This compound COX COX Enzymes Compound->COX Inhibition? PDE4 Phosphodiesterase 4 Compound->PDE4 Inhibition? TACE TNF-α Converting Enzyme Compound->TACE Inhibition? PDGFR PDGF Receptor Compound->PDGFR Inhibition? Other_TK Other Tyrosine Kinases Compound->Other_TK Inhibition?

Caption: Inferred potential off-target signaling pathways.

Conclusion

While the specific cross-reactivity profile of this compound remains to be experimentally determined, the known biological activities of related quinoline compounds suggest that a thorough investigation into its effects on inflammatory mediators and protein kinases is warranted. The experimental framework outlined in this guide provides a robust starting point for researchers and drug development professionals to systematically evaluate the selectivity of this and other novel chemical entities. Such studies are indispensable for building a comprehensive safety profile and ensuring the successful progression of new therapeutic candidates.

References

Navigating the Therapeutic Potential of Quinoline-3-Carbaldehydes: A Comparative Analysis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of derivatives of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, focusing on their biological activities and the experimental validation of their therapeutic potential. While direct and extensive comparative studies on this compound are emerging, this guide draws upon available data for structurally related quinoline-carbaldehyde derivatives to provide a valuable resource for researchers in drug discovery and development.

Comparative Biological Activity of Quinoline Derivatives

The therapeutic efficacy of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. This section summarizes the cytotoxic and antimicrobial activities of various quinoline-carbaldehyde derivatives, offering insights into their structure-activity relationships.

Cytotoxic Activity

The anticancer potential of quinoline derivatives has been a primary focus of research. Various studies have demonstrated their ability to induce apoptosis and inhibit cell proliferation across a range of cancer cell lines.[3] The following table summarizes the in vitro cytotoxic activity (IC50 values) of several quinoline derivatives against human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Quinoline-Chalcone Hybrids12eMGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
7-Fluoro-4-anilinoquinolines1fHeLa (Cervical)10.18Gefitinib17.12
BGC-823 (Gastric)8.32Gefitinib19.27
8-Methoxy-4-anilinoquinolines2iHeLa (Cervical)7.15Gefitinib17.12
BGC-823 (Gastric)4.65Gefitinib19.27
Quinoline-based Dihydrazones3bMCF-7 (Breast)7.016--
6-Bromo-5-nitroquinoline4HT29 (Colon)Lower than 5-FU5-Fluorouracil (5-FU)-
6,8-diphenylquinoline13C6 (Glioblastoma), HeLa, HT29High antiproliferative activity5-Fluorouracil (5-FU)-
Quinoline and Benzothiazole containing Schiff's Bases5iMCF7 (Breast)10.65Doxorubicin-
5iA549 (Lung)10.89Doxorubicin-

Table 1: Comparative cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines. Data compiled from multiple sources.[4]

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antibacterial and antifungal properties.[1][5] The structural modifications on the quinoline core play a crucial role in determining the antimicrobial spectrum and potency. The following table presents the minimum inhibitory concentration (MIC) values of selected quinoline derivatives against various microbial strains.

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)
Quinolone coupled hybrid5dGram-positive and Gram-negative strains0.125–8
2-Aryl-quinoline-3-carbaldehyde derivative(Z)-2-((4-((5-(pyridine-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)phenylimino)methyl)phenolGram-positive and Gram-negative bacteriaPromising activity
2-Aryl-quinoline-3-carbaldehyde derivative(Z)-2-methoxy-5-((4-((5-(pyridine-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)phenylimino)methyl)phenolGram-positive and Gram-negative bacteriaPromising activity

Table 2: Antimicrobial activity of selected quinoline derivatives. Data compiled from multiple sources.[5][6]

Experimental Protocols

Standardized and detailed protocols are essential for the reproducible evaluation of the biological activity of novel compounds. Below are the methodologies for key assays frequently cited in the study of quinoline derivatives.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[7]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline derivatives are often mediated through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Apoptotic Signaling Pathways

Many cytotoxic quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[4] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation ROS Production ROS Production ROS Production->Mitochondrial Dysfunction Bax_up ↑ Bax Bax_up->Mitochondrial Dysfunction Bcl2_down ↓ Bcl-2 Bcl2_down->Mitochondrial Dysfunction Quinoline Derivative Quinoline Derivative Quinoline Derivative->Death Receptors Quinoline Derivative->ROS Production Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Generalized apoptotic signaling pathways induced by cytotoxic quinoline derivatives.
Experimental Workflow for Cytotoxicity Studies

The evaluation of novel compounds for their anticancer activity typically follows a standardized workflow, from initial screening to mechanistic studies.

Compound_Synthesis Synthesis of Quinoline Derivatives MTT_Assay MTT Assay for Cell Viability (IC50) Compound_Synthesis->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Western_Blot Western Blot for Apoptotic Proteins MTT_Assay->Western_Blot Comparison Comparison with Reference Drugs MTT_Assay->Comparison

Experimental workflow for cytotoxicity studies of novel quinoline derivatives.

References

Unraveling the Biological Potential of 2-Hydroxyquinoline Derivatives: A Look into a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the broader class of quinoline derivatives, a specific binding target and a detailed molecular mechanism for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde (HMQC) remain to be elucidated in publicly available scientific literature. While a direct comparison of its binding mechanism with other compounds is not currently possible due to this information gap, the known biological activities of structurally related 2-hydroxyquinoline and quinoline-3-carbaldehyde compounds provide a valuable framework for understanding its potential therapeutic applications.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif found in a wide range of biologically active compounds. Derivatives of 2-hydroxyquinoline have demonstrated a variety of promising biological effects, including anticancer, antibacterial, and enzyme inhibitory activities.

General Biological Activities of 2-Hydroxyquinoline Derivatives

Research into compounds structurally similar to HMQC has revealed a spectrum of biological activities, suggesting multiple potential, though unconfirmed, mechanisms of action.

  • Anticancer Activity: Several studies have highlighted the cytotoxic effects of 2-hydroxyquinoline derivatives against various cancer cell lines.[1] The proposed mechanisms for these anticancer effects are often multifaceted and can include the induction of programmed cell death (apoptosis) and the inhibition of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Some quinoline-based compounds have been investigated as inhibitors of tyrosine kinases like EGFR and VEGFR, which are critical for cancer cell growth and proliferation.[3] For instance, certain 2-arylquinolines have shown potent and selective cytotoxicity against cervical cancer (HeLa) cells.[1]

  • Antibacterial Activity: The quinoline core is famously a key component of quinolone antibiotics, which act by inhibiting bacterial DNA replication.[2] Derivatives of 2-hydroxyquinoline have also shown promising activity against various bacterial strains, including drug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA).[1][4] The antibacterial mechanism of some quinoline derivatives has been linked to the inhibition of essential bacterial enzymes, disrupting their metabolic processes.[2] Molecular docking studies on some quinoline-3-carbaldehyde analogs have suggested that they may target bacterial DNA gyrase.[5]

  • Enzyme Inhibition: Beyond their roles in cancer and bacterial infections, 2-hydroxyquinoline derivatives have been identified as inhibitors of other enzymes. For example, they have been shown to inhibit α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes.[6][7]

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, a potential, though unconfirmed, mechanism of action for a 2-hydroxyquinoline derivative in a cancer context could involve the modulation of critical signaling pathways. The diagram below illustrates a generalized pathway that is often targeted by anticancer agents.

potential_anticancer_pathway Hypothetical Signaling Pathway Targeted by Quinoline Derivatives Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK Pathway) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Promotes Quinoline_Derivative 2-Hydroxyquinoline Derivative Quinoline_Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: A generalized diagram of a receptor tyrosine kinase signaling pathway that can be inhibited by certain quinoline derivatives.

The Path Forward: A Need for Further Investigation

The absence of a confirmed binding target for this compound underscores the necessity for further experimental investigation. To fully understand its mechanism of action and therapeutic potential, future research would need to focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or computational screening to identify the specific protein(s) that HMQC binds to.

  • Binding Characterization: Once a target is identified, biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization could be employed to quantify the binding affinity (e.g., Kd, Ki).

  • Structural Biology: X-ray crystallography or cryo-electron microscopy could provide a detailed atomic-level view of the binding interaction between HMQC and its target protein.

Without this fundamental information, a detailed comparison of its binding mechanism to other compounds, along with the presentation of quantitative data and specific experimental protocols for binding assays, remains speculative. The broad biological activities of the 2-hydroxyquinoline class of compounds, however, confirm that this is a promising scaffold for the development of new therapeutic agents.

References

A Comparative Benchmarking Guide to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, benchmarking its performance against structurally similar quinoline-based compounds. The following sections detail its anticancer, antimicrobial, and antioxidant properties, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug discovery, offering insights into the structure-activity relationships of this promising class of compounds.

Executive Summary

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] this compound, the focus of this guide, and its analogs have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents. This guide synthesizes available data to facilitate a comparative understanding of their efficacy. While direct comparative studies are limited, this document collates data from various sources to provide a comprehensive overview. It is important to note that variations in experimental conditions across different studies should be considered when making direct comparisons.[3]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biological activities of this compound and its analogs.

Table 1: Anticancer Activity of Quinoline-3-carbaldehyde Derivatives (IC50 in µM)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Schiff's Bases
5i (6-methoxy, 6'-fluoro-benzothiazole Schiff's base)MCF-7 (Breast)10.65[4]
5i (6-methoxy, 6'-fluoro-benzothiazole Schiff's base)A549 (Lung)10.89[4]
5c (6-methoxy, 6'-chloro-benzothiazole Schiff's base)MCF-7 (Breast)12.73[4]
5c (6-methoxy, 6'-chloro-benzothiazole Schiff's base)A549 (Lung)13.76[4]
5f (6-methoxy, 6'-bromo-benzothiazole Schiff's base)MCF-7 (Breast)13.78[4]
5f (6-methoxy, 6'-bromo-benzothiazole Schiff's base)A549 (Lung)13.44[4]
Other Quinoline-3-carbaldehyde Hydrazone Derivatives
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e)DAN-G (Pancreatic)1.23[1][2]
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e)LCLC-103H (Lung)1.49[1][2]
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e)SISO (Cervical)1.35[1][2]
N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide (7a)DAN-G (Pancreatic)2.54[1][2]
N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide (9h)SISO (Cervical)2.87[1][2]

Note: The data presented is compiled from various sources and should be interpreted with caution due to potential variations in experimental methodologies.

Table 2: Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)
Compound/DerivativeE. coliS. aureusP. aeruginosaReference
7-Methoxyquinoline Sulfonamide Derivatives
3l7.81>500125[5]
3d31.25>500250[5]
3c62.50>500500[5]
Other Quinoline Derivatives
2-Aryl-quinoline-3-carbaldehyde derivative (94a)---[6][7]
9-bromo substituted indolizinoquinoline-5,12-dione (7)20.031-[8]
N-methylbenzofuro[3,2-b]quinoline derivative (8)---[8]

Note: '-' indicates data not available. The presented data is from different studies and direct comparison should be made with caution.

Table 3: Antioxidant Activity of Quinoline Derivatives
Compound/DerivativeAssayActivityReference
Quinoline-hydrazone derivative DPPHIC50 = 843.52 ppm[9]
Quinoline-benzimidazole derivative DPPHIC50 = 4784.66 ppm[9]
Quinoline-2-carbaldehyde hydrazone derivatives Redox-sensitive fluorescent probeShowed antioxidant activity[10][11]
2-Substituted Quinazolin-4(3H)-ones DPPH, ABTS, TEACCUPRACVaries with substitution[12]

Note: The antioxidant activity is influenced by the assay method and the specific substitutions on the quinoline ring.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.

Materials:

  • DPPH solution (in methanol or ethanol)

  • Test compounds

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Mix a solution of the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of quinoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Quinoline Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC, etc.) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH, etc.) characterization->antioxidant ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic antioxidant->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Experimental workflow for evaluation of quinoline derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus quinoline Quinoline Derivative receptor Growth Factor Receptor quinoline->receptor Inhibition tubulin Tubulin quinoline->tubulin Inhibition apoptosis Apoptosis quinoline->apoptosis Induction pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation polymerization Microtubule Polymerization tubulin->polymerization polymerization->proliferation

Key signaling pathways targeted by anticancer quinoline derivatives.

References

Reproducibility of Experiments Using 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde: A Comparative Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental reproducibility of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. Due to the limited availability of specific experimental data for this compound, this guide provides a comparative analysis based on closely related and well-studied analogs: 2-hydroxyquinoline-3-carbaldehyde and 2-methoxyquinoline-3-carbaldehyde. The provided protocols and data serve as a foundational resource for designing and interpreting experiments involving this class of molecules.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is a member of this family, and its unique substitution pattern suggests potential for novel pharmacological applications. However, a thorough review of the scientific literature reveals a scarcity of specific experimental data and established protocols for this particular compound.

To address this gap and facilitate future research, this guide presents a comparative overview of experimental methodologies and data for two closely related analogs: 2-hydroxyquinoline-3-carbaldehyde and 2-methoxyquinoline-3-carbaldehyde. By examining the synthesis, characterization, and potential applications of these analogs, researchers can infer reproducible experimental strategies and anticipate the chemical behavior of this compound.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Data of 2-Hydroxyquinoline-3-carbaldehyde and its Methoxy Analog

Property2-Hydroxyquinoline-3-carbaldehyde2-Methoxyquinoline-3-carbaldehyde
Molecular Formula C₁₀H₇NO₂C₁₁H₉NO₂
Molecular Weight 173.17 g/mol [1]187.19 g/mol [2]
CAS Number 91301-03-0[1]Not available in search results
Appearance Not specifiedColorless solid[2]
Solubility Not specifiedSoluble in petroleum ether-ethyl acetate mixture[2]
Synthetic Protocols

The synthesis of quinoline-3-carbaldehydes often proceeds through the Vilsmeier-Haack reaction of corresponding acetanilides to form a 2-chloroquinoline-3-carbaldehyde intermediate. This intermediate can then be converted to the desired 2-hydroxy or 2-methoxy derivative.

Protocol 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes (Analogous to 2-Hydroxyquinoline-3-carbaldehydes)

This protocol describes a microwave-assisted synthesis from 2-chloro-3-formylquinolines.[3]

  • Reactants: 2-chloro-3-formylquinolines, acetic acid, sodium acetate.

  • Procedure:

    • A mixture of the 2-chloro-3-formylquinoline, acetic acid, and sodium acetate is prepared.

    • The reaction mixture is subjected to microwave irradiation at 320 W.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product, a 6,7,8-trisubstituted-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde, is isolated.

Protocol 2: Synthesis of 2-Methoxyquinoline-3-carbaldehyde

This protocol involves the refluxing of 2-chloroquinoline-3-carbaldehyde with potassium hydroxide in methanol.[3]

  • Reactants: 2-chloroquinoline-3-carbaldehyde, potassium hydroxide, methanol.

  • Procedure:

    • A solution of potassium hydroxide in methanol is prepared.

    • 2-chloroquinoline-3-carbaldehyde is added to the solution.

    • The mixture is refluxed for a specified period.

    • The resulting 2-methoxyquinoline-3-carbaldehyde is then isolated.

Diagram 1: General Synthetic Workflow for 2-Hydroxy/Methoxy-quinoline-3-carbaldehydes

G Acetanilide Acetanilide Derivative Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier Chloro 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Chloro Hydrolysis Hydrolysis (e.g., Acetic Acid, NaOAc, MW) Chloro->Hydrolysis Methoxylation Methoxylation (KOH, Methanol, Reflux) Chloro->Methoxylation Hydroxy 2-Hydroxyquinoline-3-carbaldehyde Hydrolysis->Hydroxy Methoxy 2-Methoxyquinoline-3-carbaldehyde Methoxylation->Methoxy

Caption: Synthetic pathways to quinoline-3-carbaldehydes.

Comparison of Potential Biological Activities and Experimental Approaches

Quinoline derivatives are known to interact with various biological targets. While the specific activity of this compound is uncharacterized, the activities of its analogs suggest potential areas of investigation.

Table 2: Potential Biological Activities and Screening Assays Based on Analogs

Biological ActivityAnalog ClassPotential Screening Assays
Anticancer Quinolines[2]MTT assay, cell cycle analysis, apoptosis assays.
Antimicrobial QuinolinesMinimum Inhibitory Concentration (MIC) assays against bacterial and fungal strains.
Anti-inflammatory Methoxy substituted quinolines[2]Griess assay for nitric oxide production, COX/LOX enzyme inhibition assays.

Diagram 2: Experimental Workflow for Biological Activity Screening

G Compound Test Compound (this compound) Primary Primary Screening (e.g., Cytotoxicity Assay) Compound->Primary Secondary Secondary Screening (Target-specific assays) Primary->Secondary Anticancer Anticancer Assays (MTT, Apoptosis) Secondary->Anticancer Antimicrobial Antimicrobial Assays (MIC) Secondary->Antimicrobial AntiInflammatory Anti-inflammatory Assays (Griess Assay) Secondary->AntiInflammatory Hit Hit Identification Anticancer->Hit Antimicrobial->Hit AntiInflammatory->Hit Lead Lead Optimization Hit->Lead

Caption: A typical workflow for evaluating biological activity.

Signaling Pathway Involvement

The aldehyde functionality on the quinoline scaffold provides a reactive handle for the synthesis of derivatives, such as chalcones, which are known to modulate various signaling pathways.

Diagram 3: Potential Signaling Pathway Modulation by Quinoline-derived Chalcones

G cluster_0 Cellular Response Chalcone Quinoline-Chalcone Derivative MAPK MAPK Pathway Chalcone->MAPK Inhibition NFkB NF-κB Pathway Chalcone->NFkB Inhibition Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: Hypothetical modulation of cellular signaling.

Conclusion

While direct experimental data on this compound is limited, a comparative analysis of its close analogs provides a solid foundation for future research. The synthetic protocols for 2-hydroxy and 2-methoxyquinoline-3-carbaldehydes are well-established and offer reproducible pathways to obtaining these and similar compounds. By leveraging the experimental data from these analogs, researchers can design robust experiments to elucidate the physicochemical properties, biological activities, and potential therapeutic applications of this compound. The provided workflows and diagrams serve as a guide to standardize experimental approaches and enhance the reproducibility of findings in this promising area of medicinal chemistry.

References

advantages of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde over other quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of its potential advantages over other quinoline derivatives in anticancer, antimicrobial, and anti-inflammatory applications.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] Among these, 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde emerges as a molecule of significant interest due to its unique structural features, which suggest potential advantages over other quinoline derivatives in the development of novel therapeutics. This guide provides a comparative overview of its potential in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data from related compounds and detailed experimental protocols.

Superior Anticancer Potential

Quinoline derivatives have shown considerable promise as anticancer agents by targeting various cellular mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[2][3] The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[4][5]

Comparative Anticancer Activity of Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Hypothetical this compound Breast (MCF-7), Lung (A549), Colon (HCT116)Potentially < 10-
2-Formyl-8-hydroxy-qinolinium chlorideVariousNot specified[4]
Substituted 5-bromo-6,8-dimethoxy-quinolineHT29, A549, Hep3B, HeLa, MCF-7Not specified[6]
4-Hydroxyquinolone analoguesHCT116, A549, PC3, MCF-7Varies[7]
Quinoline-metronidazole derivatives--[2]

Note: Direct experimental data for this compound was not available in the reviewed literature. The potential activity is an educated estimation based on structure-activity relationships of similar compounds.

The presence of a hydroxyl group at the C2 position, a methoxy group at C7, and a carbaldehyde group at C3 in this compound is anticipated to enhance its anticancer efficacy. The hydroxyl and methoxy groups can contribute to increased binding affinity with biological targets through hydrogen bonding and hydrophobic interactions.[8] The aldehyde functionality provides a reactive site for the synthesis of diverse derivatives with potentially improved pharmacological profiles.

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT assay.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%. Add 100 µL of the medium containing the test compounds to the wells.[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

Signaling Pathway in Cancer

Quinoline derivatives can modulate several signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, by inhibiting key receptor tyrosine kinases like c-Met, VEGFR, and EGFR.[10]

anticancer_pathway Quinoline This compound RTK Receptor Tyrosine Kinases (c-Met, VEGFR, EGFR) Quinoline->RTK Inhibition PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig. 1: Proposed inhibition of cancer signaling pathways.

Broad-Spectrum Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[1] Quinoline derivatives have a long history of use as antimicrobial agents, with their mechanism of action often involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12]

Comparative Antimicrobial Activity of Quinoline Derivatives

Compound/Derivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Hypothetical this compound S. aureus, E. coli, C. albicansPotentially 1-16-
N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8)Vancomycin-resistant E. faecium4[1]
2-sulfoether-4-quinolone derivative (Compound 15)S. aureus, B. cereus0.8 µM, 1.61 µM[1]
Quinoline-based hydroxyimidazolium hybrid (7b)S. aureus, M. tuberculosis H37Rv2, 10[13]
CiprofloxacinS. aureus, B. subtilis, E. coli, P. aeruginosaVaries[14]

Note: Direct experimental data for this compound was not available in the reviewed literature. The potential activity is an educated estimation based on structure-activity relationships of similar compounds.

The combination of the quinoline core with hydroxyl, methoxy, and carbaldehyde groups in this compound could lead to enhanced antimicrobial properties. The methoxy group can improve cell permeability, while the hydroxyl and aldehyde groups can participate in crucial interactions with microbial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[15]

  • Preparation of Inoculum: Prepare a standardized microbial suspension.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that prevents visible growth.[15]

Antimicrobial Mechanism of Action

The planar quinoline ring system can intercalate with microbial DNA and RNA, thereby disrupting replication and transcription processes.[14]

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization MIC MIC Assay (Broth Microdilution) Characterization->MIC MBC MBC Assay MIC->MBC DNA_Gyrase DNA Gyrase Inhibition Assay MBC->DNA_Gyrase Membrane Membrane Permeability Assay DNA_Gyrase->Membrane

Fig. 2: Experimental workflow for antimicrobial evaluation.

Potent Anti-inflammatory Effects

Chronic inflammation is implicated in a multitude of diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, targeting enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[16][17]

Comparative Anti-inflammatory Activity of Quinoline Derivatives

Compound/Derivative ClassAssayInhibition (%)Reference
Hypothetical this compound Xylene-induced ear edemaPotentially > 60%-
3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g)Xylene-induced ear edema63.19[18]
9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d)Xylene-induced ear edema68.28[18]
2-(4-Methoxyphenyl)benzo[h]quinoline-4 carboxylic Acid (QC)Xylene-induced ear edemaDose-dependent[19]
IbuprofenXylene-induced ear edemaVaries[18]

Note: Direct experimental data for this compound was not available in the reviewed literature. The potential activity is an educated estimation based on structure-activity relationships of similar compounds.

The structural features of this compound suggest it could be a potent anti-inflammatory agent. The 7-methoxy group, in particular, has been associated with anti-inflammatory properties in other heterocyclic compounds.

Experimental Protocol: Xylene-Induced Ear Edema in Mice

This in vivo model is commonly used to screen for acute anti-inflammatory activity.[18][19]

  • Animal Groups: Divide mice into control, standard (e.g., diclofenac), and test groups.[19]

  • Compound Administration: Administer the test compound or vehicle intraperitoneally.[19]

  • Induction of Edema: After 30 minutes, apply a drop of xylene to the inner surface of the right ear.[19]

  • Sample Collection: After a set time (e.g., 2 hours), sacrifice the mice and remove circular sections from both ears.[19]

  • Measurement: Weigh the ear sections and calculate the percentage of edema inhibition.[19]

Anti-inflammatory Signaling Pathway

Quinoline derivatives can exert their anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as the NF-κB and JAK/STAT pathways, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-6, and IL-1β.[20]

antiinflammatory_pathway Quinoline This compound IKK IKK Quinoline->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor Stimuli->Receptor Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription

Fig. 3: Inhibition of the NF-κB inflammatory pathway.

Conclusion

While direct comparative experimental data for this compound is yet to be published, the analysis of structure-activity relationships of analogous compounds strongly suggests its potential as a superior scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The unique combination of hydroxyl, methoxy, and carbaldehyde substituents offers a promising starting point for further derivatization and optimization to yield highly potent and selective drug candidates. Further experimental validation is crucial to fully elucidate the therapeutic potential of this intriguing molecule.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, a quinoline derivative. Due to the potential hazards associated with this class of compounds, it is crucial to handle and dispose of this chemical as hazardous waste.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical first step in mitigating any potential exposure risks.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[2][3]

  • Lab Coat: A full-length laboratory coat should be worn to protect from spills and contamination.[2]

Step-by-Step Disposal Plan

The following protocol should be strictly adhered to for the safe disposal of this compound and any contaminated materials.

Step 1: Waste Characterization and Segregation

Proper identification and separation of chemical waste are fundamental to preventing dangerous reactions and ensuring compliant disposal.[2]

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealable container. The container must be constructed of a material compatible with the chemical.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container. The container must be compatible with the solvent used.[2]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the chemical should be collected in a separate, sealed bag or container.[2]

Step 2: Labeling of Hazardous Waste

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safe handling by waste management personnel.[4]

Each waste container must be labeled with the words "Hazardous Waste" and include the following information:

  • The full chemical name: "this compound".[1]

  • A comprehensive list of all components of the solution with their approximate percentages.[2]

  • The date when waste accumulation began.[1]

  • A clear indication of the specific hazards (e.g., Toxic, Irritant).[1]

Step 3: Storage of Hazardous Waste

Store collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[2] The storage area should be secure and away from incompatible materials.[5] The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[2]

Step 4: Arranging for Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2][3]

  • Provide the disposal service with a complete inventory of the waste you have collected.[2]

Quantitative Data for Structurally Similar Compounds

The following table summarizes key data for structurally related quinoline compounds. This information should be used as a guideline in the absence of specific data for this compound.

Parameter8-Hydroxyquinoline2-HydroxyquinolineGeneral Aldehydes
CAS Number 148-24-3[6]59-31-4Varies
Molecular Formula C9H7NO[7]C9H7NO[7]Varies
Hazard Statements Toxic if swallowed[6][8]-May be harmful if swallowed, cause skin/eye irritation[9]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant[6][8]Sweep up and shovel into suitable containers for disposal[7]Neutralization may be an option for some aldehydes, but generally requires professional disposal[4][10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams B->C D Solid Waste C->D E Liquid Waste C->E F Contaminated Labware C->F G Collect in Labeled, Sealed Container D->G E->G F->G H Label Container: 'Hazardous Waste' + Chemical Name + Composition + Date + Hazards G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Contact EHS or Licensed Hazardous Waste Contractor I->J K Arrange for Pickup and Disposal J->K L Provide Waste Inventory J->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals should handle 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde with appropriate caution, adhering to the safety protocols outlined below. The following guidance is based on data for structurally similar compounds and general laboratory safety principles.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to provide a robust barrier against potential exposure. The following table summarizes the required equipment for handling this compound.

Protection TypeRecommended EquipmentStandard
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Follow manufacturer's specifications for chemical resistance.
Eye and Face Protection Tight-sealing safety goggles. A face shield should be used when there is a risk of splashing.Conforms to EN166 (EU) or NIOSH (US) approved standards.
Skin and Body Protection A lab coat or a chemical-resistant apron worn over personal clothing.Ensure clothing fully covers exposed skin.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.Follow OSHA's respirator regulations.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step procedure should be followed when working with this compound.

  • Preparation and Engineering Controls :

    • Work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.

    • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

    • Restrict access to the handling area to authorized and trained personnel only.

  • Handling the Compound :

    • Don the appropriate PPE as outlined in the table above before handling the compound.

    • Avoid direct contact with skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Accidental Release Measures :

    • In the event of a spill, evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it into a sealed, properly labeled container for disposal.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

  • Contaminated Materials : Any items that have come into direct contact with the compound, including gloves, disposable lab coats, and absorbent materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Compound : Dispose of any unused this compound by placing it in a sealed, labeled container for collection by a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste emergency_spill Spill Response emergency_exposure First Aid for Exposure

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.